5-Bromo-1,3-oxazole hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-1,3-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVRNDGVBWGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-64-8 | |
| Record name | 5-bromo-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Profiling and Synthetic Applications of 5-Bromooxazole Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the oxazole ring serves as a privileged pharmacophore, frequently embedded in complex bioactive molecules 1. Functionalizing this heterocycle requires versatile and reliable building blocks. 5-Bromooxazole is a highly reactive intermediate, but its handling is often complicated by stability and volatility issues. As a Senior Application Scientist, I advocate for the use of its stabilized form—5-bromooxazole hydrochloride. This whitepaper provides an in-depth analysis of its chemical structure, molecular weight, and a self-validating protocol for its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Profiling & Structural Elucidation
The fundamental difference between the free base and the hydrochloride salt lies in their physicochemical properties, which directly dictate their utility in the laboratory.
5-Bromooxazole (free base) has a molecular formula of C₃H₂BrNO and a computed molecular weight of 147.96 g/mol 2. It features a bromine atom at the C5 position, which is highly susceptible to oxidative addition by transition metals 3. However, the unprotonated nitrogen at the N3 position leaves the molecule vulnerable to degradation and complicates precise stoichiometric measurements due to its physical state.
By treating the free base with hydrochloric acid, the N3 atom is protonated, yielding 5-bromooxazole hydrochloride (C₃H₃BrClNO) with a molecular weight of 184.42 g/mol 4. This transformation generates a crystalline lattice stabilized by the chloride counterion, drastically improving shelf-life and handling.
Quantitative Data Summary
| Property | 5-Bromooxazole (Free Base) | 5-Bromooxazole Hydrochloride |
| CAS Number | 1060812-80-7 | 1955557-64-8 |
| Molecular Formula | C₃H₂BrNO | C₃H₃BrClNO |
| Molecular Weight | 147.96 g/mol 2 | 184.42 g/mol 4 |
| Structural Feature | Unprotonated N3 | Protonated N3 with Cl⁻ counterion |
| Physical State | Volatile / Low-melting solid | Stable Crystalline Solid |
| Primary Utility | In situ reactive species | Long-term storage & precise weighing |
Mechanistic Causality in Salt Formation
The decision to utilize the hydrochloride salt is rooted in practical synthetic logic. Small halogenated heterocycles often suffer from poor bench stability. Protonation of the basic nitrogen not only raises the melting point—converting a potentially volatile oil or low-melting solid into a manageable powder—but it also temporarily masks the nucleophilicity of the nitrogen. This prevents unwanted side reactions during storage and transport.
Caption: Logic flow of 5-bromooxazole hydrochloride stabilization and application.
Self-Validating Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The most prominent application of 5-bromooxazole hydrochloride is in the synthesis of 5-aryl or 5-alkyl oxazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling 1.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a validation checkpoint to guarantee the reaction proceeds as intended.
Caption: Self-validating Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology
Step 1: Reagent Assembly and Degassing
-
Action : In a flame-dried Schlenk flask, combine 5-bromooxazole hydrochloride (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) [[1]]().
-
Causality : The use of excess base (3.0 equivalents) is strictly necessary. One equivalent is consumed immediately to neutralize the hydrochloride salt, liberating the reactive 5-bromooxazole free base in situ. The remaining base is required to coordinate with the arylboronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step. Degassing prevents the oxidation of the palladium catalyst.
Step 2: Catalyst Introduction
-
Action : Under an inert argon atmosphere, add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv) 1. Heat the reaction mixture to 80–90 °C.
-
Causality : The Pd(0) species undergoes oxidative addition specifically at the C5-Br bond. The oxazole ring is electron-deficient, which accelerates this oxidative addition compared to standard electron-rich aryl bromides 3.
Step 3: In-Process Self-Validation (Monitoring)
-
Action : After 4 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation Checkpoint : The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the m/z 148 signal (corresponding to the liberated free base 2) and the emergence of the target product mass. If m/z 148 persists, additional catalyst or extended heating is required. This prevents premature workup and yield loss.
Step 4: Workup and Isolation
-
Action : Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
-
Causality : Brine removes the water-soluble inorganic salts (KCl formed from neutralization, and boronic acid byproducts), isolating the organic target compound.
Step 5: Structural Confirmation
-
Action : Perform ¹H and ¹³C NMR spectroscopy on the purified product.
-
Validation Checkpoint : The ¹H NMR spectrum must show the absence of the characteristic C5-Br chemical environment and the appearance of new aryl protons, confirming successful C-C bond formation at the 5-position.
Conclusion
5-Bromooxazole hydrochloride represents a critical advancement in the handling and application of oxazole building blocks. By understanding the causality behind its molecular weight shift (from 147.96 g/mol to 184.42 g/mol ) and structural stabilization, researchers can design highly efficient, self-validating synthetic workflows. Implementing these rigorous protocols ensures reproducibility and accelerates the development of novel oxazole-containing therapeutics.
References
- PubChem. "5-Bromooxazole | C3H2BrNO | CID 21846775".
- Heowns. "5-Bromooxazole hydrochloride | CAS:1955557-64-8".
- BenchChem. "Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis".
- ACS Publications. "Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)".
Sources
Regiocontrolled Reactivity in Oxazole Scaffolds: A Comparative Analysis of 5-Bromooxazole and 2-Bromooxazole
The oxazole ring is a privileged heterocycle in medicinal chemistry, serving as a core structural motif in numerous natural products and active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, functionalizing this scaffold requires a rigorous understanding of its regiocontrolled reactivity.
This technical guide provides an in-depth comparative analysis of 5-bromooxazole and 2-bromooxazole , examining how their distinct electronic environments dictate their behavior in cross-coupling, lithiation, and nucleophilic aromatic substitution (SNAr).
Mechanistic Divergence: The Electronic Nature of C2 vs. C5
The fundamental differences in reactivity between the C2 and C5 positions of the oxazole ring stem from their spatial relationship to the heteroatoms (oxygen and nitrogen).
-
The C2 Position (Highly Electron-Deficient): The C2 carbon is flanked directly by the electronegative oxygen and nitrogen atoms. This dual inductive electron withdrawal renders the C2 position highly electrophilic. Consequently, 2-bromooxazoles are exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) but suffer from kinetic instability, making them sensitive to heat, light, and basic conditions 1.
-
The C5 Position (Moderately Electron-Deficient): The C5 carbon is adjacent only to the oxygen atom. While still electron-deficient compared to a standard arene, it is significantly more stable than C2. The carbon-halogen bond at C5 is highly amenable to oxidative addition by low-valent transition metals, making 5-bromooxazoles ideal substrates for palladium-catalyzed cross-couplings 2.
Fig 1. Divergent reactivity pathways of 5-bromooxazole and 2-bromooxazole scaffolds.
Reactivity Profiles in Synthesis
5-Bromooxazole: The Cross-Coupling Workhorse
5-Bromooxazole derivatives, such as methyl 5-bromooxazole-4-carboxylate, demonstrate exceptional utility in transition metal-mediated coupling reactions 2. The bromine substituent at the 5-position enables efficient oxidative addition, facilitating Suzuki-Miyaura, Heck, and Sonogashira reactions. Furthermore, 5-bromooxazoles can undergo directed lithiation at the C4 position without the immediate threat of ring fragmentation, provided cryogenic conditions are maintained 3.
2-Bromooxazole: SNAr and Stability Challenges
While 2-bromooxazoles can be utilized in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic derivatives 4, their inherent instability poses a synthetic hurdle. The C2 position is highly active, leading to enhanced elimination and degradation over time 1. Halogen-metal exchange at C2 generates a 2-lithiooxazole intermediate that exists in equilibrium with its acyclic alpha-isocyano enolate form. If the temperature rises above -78 °C, irreversible ring-opening occurs.
Quantitative Comparison of Reactivity
To aid in synthetic planning, the quantitative and qualitative differences between the two isomers are summarized below.
Table 1: Comparative Reactivity Profile
| Feature | 5-Bromooxazole | 2-Bromooxazole |
| Electronic Environment | Moderately electron-deficient | Highly electron-deficient (flanked by N and O) |
| Primary Reactivity | Oxidative addition (Pd-catalyzed) | Nucleophilic Aromatic Substitution (SNAr) |
| Cross-Coupling Efficiency | High (Typical yields 80–95%) | Moderate (Prone to side reactions/degradation) |
| Lithiation Stability | Stable intermediate at -78 °C | Highly prone to ring-opening (isocyanide formation) |
| Chemical Stability | Generally stable | Sensitive to heat and light; degrades over time |
Table 2: Quantitative Yields for Suzuki-Miyaura Coupling of 5-Bromooxazoles 5
| Aryl Boronic Acid | Catalyst System | Base / Solvent | Temp / Time | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ / Toluene:H₂O | 100 °C / 12 h | 85–95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) | Cs₂CO₃ / Dioxane | 110 °C / 16 h | 80–90% |
Self-Validating Experimental Protocols
The following methodologies are engineered to ensure high fidelity and reproducibility, incorporating the causality behind each critical step.
Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromooxazoles [6]
This protocol utilizes a biphasic solvent system to maximize the efficiency of the transmetalation step.
-
Reagent Mixing: To a dried Schlenk flask, add 5-bromooxazole-4-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Causality: The electron-withdrawing carboxylate group at C4 further activates the C5-Br bond for rapid oxidative addition by the Pd(0) species.
-
-
Base Addition: Add potassium carbonate (3.0 mmol).
-
Causality: The carbonate base is essential for forming the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
-
-
Degassing: Evacuate and backfill the flask with Argon for 3 cycles.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and induces homocoupling of the boronic acid. Strict anaerobic conditions are mandatory.
-
-
Solvent Addition & Heating: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL). Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Causality: Water dissolves the inorganic base, while dioxane provides a high-boiling, miscible organic phase to drive the catalytic cycle.
-
-
Validation Checkpoint: Monitor by LC-MS. Successful coupling is validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) and the emergence of the product mass.
-
Workup: Cool to room temperature, dilute with water, acidify to pH 2-3 with 1M HCl, and extract with ethyl acetate.
Fig 2. Standardized workflow for the Suzuki-Miyaura cross-coupling of bromooxazoles.
Protocol B: Cryogenic Lithiation of 5-Bromooxazole [3]
Lithiation requires absolute thermal control to prevent the degradation of the oxazole ring.
-
Preparation: Dissolve 5-bromooxazole (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.
-
Causality: Oxazolyllithium intermediates are kinetically unstable. Elevated temperatures trigger ring-opening to form an acyclic isocyanide. -78 °C traps the cyclic intermediate.
-
-
Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise, ensuring the internal temperature never exceeds -70 °C.
-
Causality: Rapid addition causes localized exothermic spikes, leading to immediate ring fragmentation.
-
-
Electrophile Trapping: Stir for 1 hour at -78 °C to ensure complete formation of the lithio-intermediate, then add an excess of the desired electrophile (e.g., crushed dry ice for carboxylation).
-
Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H-NMR analysis should confirm >95% deuterium incorporation at the target position without the presence of acyclic degradation byproducts.
References
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. Available at:[Link]
-
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks - ResearchGate. Available at:[Link]
Sources
An In-depth Technical Guide to the pKa Values of 5-Bromooxazole Derivatives in Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] For nitrogen-containing heterocyclic scaffolds like oxazole, understanding the pKa is critical for optimizing solubility, cell permeability, and target engagement.[1][5] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the pKa values of 5-bromooxazole derivatives in aqueous media. We delve into the electronic effects of the bromo-substituent, offer detailed, self-validating experimental protocols for potentiometric titration and UV-Vis spectrophotometry, and outline a workflow for computational pKa prediction. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the rational design and optimization of novel therapeutics based on the 5-bromooxazole scaffold.
Introduction: The Significance of pKa in Drug Discovery
The ionization state of a molecule at physiological pH (typically ~7.4) governs its behavior in the body. The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[6] This equilibrium is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.[4][5]
-
Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution. However, the non-ionized, more lipophilic form is often better able to cross cellular membranes, a key step in oral absorption.[1]
-
Distribution: The ability of a drug to penetrate tissues, including the blood-brain barrier, is heavily influenced by its ionization state.[4]
-
Target Binding: Ionic interactions, such as salt bridges, are often critical for a drug's binding affinity to its biological target. An understanding of pKa ensures the correct ionization state is present at the site of action.[5]
The oxazole ring is a prevalent scaffold in medicinal chemistry. The parent oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8.[7][8][9][10] The introduction of a bromine atom at the 5-position significantly alters the electronic landscape of the ring, influencing its basicity. This guide focuses specifically on understanding and determining the pKa of this important class of derivatives.
Theoretical Framework: Understanding Basicity in Substituted Oxazoles
The basicity of the oxazole ring is attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3. The pKa value is a direct measure of the stability of its conjugate acid, the oxazolium ion.
The Henderson-Hasselbalch Equation: This fundamental equation relates pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[11][12] For a basic compound like 5-bromooxazole (B), the equation is often expressed in terms of the equilibrium with its conjugate acid (BH⁺):
pH = pKa + log₁₀([B]/[BH⁺])
This relationship is the theoretical basis for many experimental pKa determination methods.[6][12][13]
Electronic Effects of the 5-Bromo Substituent: The bromine atom at the C5 position exerts a strong influence on the basicity of the oxazole nitrogen.
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the oxazole ring through the sigma bond network. This inductive effect reduces the electron density on the N3 nitrogen, making its lone pair less available for protonation. This destabilizes the conjugate acid, resulting in a lower pKa (i.e., making the compound less basic) compared to unsubstituted oxazole.
-
Resonance Effect (+M): Bromine also possesses lone pairs of electrons that can be delocalized into the aromatic system. However, for halogens, the inductive effect typically dominates over the resonance effect in influencing the acidity/basicity of aromatic rings.
Therefore, it is predicted that 5-bromooxazole derivatives will be weaker bases (have lower pKa values) than their non-brominated counterparts. The precise pKa will be further modulated by other substituents on the ring.
Experimental Determination of pKa
A combination of experimental and computational methods provides the most reliable ionization profiles.[2][3] Here, we detail two robust, widely used experimental techniques.
Potentiometric Titration
This is one of the most common and straightforward methods for pKa determination.[14] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16]
This protocol incorporates essential steps for calibration and system suitability to ensure data integrity.
dot
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration & System Suitability:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[15] This step is critical for measurement accuracy.
-
Trustworthiness Check: Perform a mock titration on a compound with a known pKa (e.g., pyridine) to verify the entire system (instrument, titrant concentration, and procedure) is performing correctly. The determined pKa should be within ±0.1 units of the literature value.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-bromooxazole derivative in high-purity water to a concentration of approximately 1-10 mM.[15][16] If solubility is low, a co-solvent like methanol or DMSO can be used, but the results will be for an apparent pKa (pKa') and may require extrapolation to 0% co-solvent.
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15] This minimizes changes in activity coefficients during the titration.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[15][16]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Since 5-bromooxazole is a weak base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).[16]
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition before recording the value.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found by plotting the first derivative (ΔpH/ΔV) vs. V.
-
The pKa is the pH value at the half-equivalence point (Veq/2).[17] At this point, the concentrations of the protonated (BH⁺) and neutral (B) forms of the 5-bromooxazole derivative are equal.[12]
-
UV-Vis Spectrophotometry
This method is highly sensitive and suitable for compounds with low solubility or available only in small quantities.[2][3] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.
dot
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the 5-bromooxazole derivative in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Ensure the buffer components themselves do not absorb in the analytical wavelength range.
-
-
Determination of Analytical Wavelengths:
-
Record the full UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 2) where it exists almost entirely in the protonated (BH⁺) form.
-
Record the spectrum in a highly basic solution (e.g., pH 12) where it exists entirely in the neutral (B) form.
-
Causality: Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal. This maximizes the signal change and improves the accuracy of the determination.[18]
-
-
Measurement in Buffer Series:
-
Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each buffer solution. The final concentration of the analyte should be identical in all samples.
-
Trustworthiness Check: Accurately measure the final pH of each sample after the addition of the analyte stock, as the solvent may slightly alter the buffer's pH.
-
Measure the absorbance of each sample at the pre-determined analytical wavelength (λ).
-
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the measured pH (x-axis).
-
The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[14]
-
Mathematically, the pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log₁₀((A - A_B)/(A_A - A)) where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.
-
Computational pKa Prediction
In silico methods are invaluable for high-throughput screening and for guiding synthetic efforts in the early stages of drug discovery.[2][3] While experimental validation is the gold standard, computational predictions can provide reliable estimates, especially for congeneric series.
The prediction of pKa values for compounds containing halogens like bromine can be challenging for some computational models.[19] Methods combining quantum mechanics (QM) with machine learning (ML) have shown excellent accuracy, with root-mean-square errors often below 1.0 log unit.[20]
General Computational Workflow:
-
Structure Preparation: Generate a 3D conformation of the 5-bromooxazole derivative.
-
Conformational Analysis: Perform a conformational search to identify the lowest energy structure.
-
Quantum Mechanical Calculation: Use a suitable level of theory (e.g., Density Functional Theory - DFT) to calculate the Gibbs free energies of the neutral (B) and protonated (BH⁺) species in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like CPCM).[21]
-
Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solvation free energies of all species involved. The accuracy of this approach is highly dependent on the precise calculation of the solvation energies.[22]
Data Summary: pKa of Oxazole and Related Heterocycles
Direct experimental pKa values for a wide range of 5-bromooxazole derivatives are not extensively reported in publicly available literature. However, we can compile known values for the parent ring and related structures to establish a baseline for comparison.
| Compound | pKa (Conjugate Acid) | Comments & Source |
| Oxazole | 0.8 | Weakly basic due to the electronegativity of the oxygen atom.[7][10] |
| Imidazole | 7.0 | Significantly more basic than oxazole.[7][10] |
| Thiazole | 2.5 | More basic than oxazole, as sulfur is less electronegative than oxygen.[10] |
| 5-Bromooxazole-4-carboxylic acid | 2.5 - 3.5 (Estimated) | This is the pKa of the carboxylic acid, not the oxazole nitrogen. The electron-withdrawing effects of the ring and bromine acidify the carboxyl group.[23] |
| 5-Bromooxazole Derivatives | < 0.8 (Predicted) | The strong electron-withdrawing inductive effect of bromine is expected to significantly reduce the basicity of the oxazole nitrogen compared to the parent compound. |
Conclusion
The determination of pKa is a non-negotiable step in the characterization of potential drug candidates. For the 5-bromooxazole scaffold, the pKa is expected to be low, indicating weak basicity. This technical guide provides researchers with the theoretical foundation and practical, self-validating protocols required to accurately determine these values. By integrating robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry with modern computational methods, drug discovery teams can make informed decisions, accelerating the optimization of compounds with desirable ADME properties and ultimately enhancing their therapeutic potential.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
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IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Fuguet, E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
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eScholarship. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions. Retrieved from [Link]
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Alcázar, J., et al. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Retrieved from [Link]
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Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
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Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
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Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]
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East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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ACS Publications. (2021, November 11). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
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FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
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PMC. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]
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ResearchGate. (2007, February). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Polarizability in Substituted Oxazoles: A PC-Model Data Analysis. Retrieved from [Link]
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5-bromooxazole vs 5-bromoisoxazole structural comparison
An In-depth Technical Guide to the Structural and Chemical Divergence of 5-Bromooxazole and 5-Bromoisoxazole
Executive Summary
5-Bromooxazole and 5-bromoisoxazole are constitutional isomers (C₃H₂BrNO) that, despite sharing the same molecular formula and weight, exhibit distinct physicochemical properties and chemical reactivity.[1][2][3] This divergence is rooted in the constitutional isomerism of their parent heterocycles, oxazole and isoxazole, specifically the 1,3- versus 1,2-positioning of the oxygen and nitrogen atoms.[4][5] This guide provides a detailed comparative analysis of these two valuable building blocks, exploring their structural nuances, spectroscopic signatures, and the profound impact of their isomeric nature on chemical synthesis and reactivity. It is designed for researchers, scientists, and drug development professionals who utilize these scaffolds in the synthesis of complex molecular architectures.
Introduction: The Oxazole and Isoxazole Scaffolds
Oxazole and isoxazole are five-membered heterocyclic aromatic compounds that are foundational motifs in medicinal chemistry.[4][6] They are considered "privileged structures" due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as bioisosteres for other functional groups.[4] This has led to their incorporation into a multitude of FDA-approved drugs and clinical candidates.[6]
The introduction of a bromine atom at the 5-position of these rings creates 5-bromooxazole and 5-bromoisoxazole, versatile intermediates for further molecular elaboration. The bromine atom serves as a crucial synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[7][8] Understanding the intrinsic differences between these two isomers is paramount for strategic synthetic planning and the rational design of novel chemical entities.
Core Structural and Electronic Comparison
The fundamental difference between 5-bromooxazole and 5-bromoisoxazole lies in the relative positions of the heteroatoms within the five-membered ring. This seemingly subtle variation creates a cascade of differences in their electronic distribution, geometry, and, consequently, their chemical behavior.
Isomerism and Electronic Distribution
-
5-Bromooxazole (a 1,3-oxazole): The oxygen and nitrogen atoms are separated by a carbon atom (C2). This arrangement results in a less polarized system compared to its isoxazole counterpart. Oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8.[4][5][6]
-
5-Bromoisoxazole (a 1,2-oxazole): The oxygen and nitrogen atoms are adjacent. This proximity leads to a significant polarization of the ring. The N-O bond is the weakest link in the ring, and the adjacent nitrogen and oxygen atoms carry small negative charges.[9] Isoxazole is a significantly weaker base than oxazole, with a conjugate acid pKa of -3.0.[4][5]
This difference in basicity and electronic nature is a direct consequence of the heteroatom arrangement, which dictates the overall electron density and aromaticity of the ring systems.
Caption: Structural comparison of 5-bromooxazole and 5-bromoisoxazole.
Comparative Physicochemical Properties
The structural isomerism directly translates into measurable differences in physical and chemical properties, which are critical for experimental design, from reaction solvent selection to purification strategies.
| Property | 5-Bromooxazole | 5-Bromoisoxazole | Rationale / Source |
| IUPAC Name | 5-bromo-1,3-oxazole | 5-bromo-1,2-oxazole | [1][2] |
| Molecular Formula | C₃H₂BrNO | C₃H₂BrNO | [1][2] |
| Molecular Weight | 147.96 g/mol | 147.96 g/mol | [1][2] |
| pKa (of parent) | ~0.8 | ~-3.0 | The 1,3-arrangement in oxazole results in a more basic nitrogen atom.[4][5] |
| Dipole Moment (of parent) | ~1.7 D | ~3.0 D | The adjacent, electronegative N and O atoms in isoxazole create a larger dipole moment.[4] |
| Aromaticity | Aromatic | Slightly more aromatic than oxazole | [4] |
Spectroscopic Signatures for Isomer Differentiation
Unambiguous characterization of 5-bromooxazole and 5-bromoisoxazole relies on standard spectroscopic techniques. While their mass spectra will be identical due to the same molecular weight (showing a characteristic M and M+2 isotopic pattern for bromine), their NMR and IR spectra will exhibit distinct fingerprints.
| Technique | 5-Bromooxazole (Predicted) | 5-Bromoisoxazole (Predicted) | Key Differentiators |
| ¹H NMR | Two signals: a singlet for the C2-H and a singlet for the C4-H. | Two signals: a doublet for the C3-H and a doublet for the C4-H. | The coupling between C3-H and C4-H in isoxazole will produce doublets, whereas the protons in 5-bromooxazole are isolated and will appear as singlets. |
| ¹³C NMR | Three distinct signals for the ring carbons. The C2 carbon, situated between two heteroatoms, will be significantly deshielded. | Three distinct signals for the ring carbons. The chemical shifts will differ due to the unique electronic environment. | The precise chemical shifts, particularly for C5-Br, will be diagnostic. |
| IR (cm⁻¹) | C=N stretch, C-O stretch, aromatic C-H stretch. | C=N stretch, N-O stretch, aromatic C-H stretch. | The presence of a distinct N-O stretching vibration in the isoxazole spectrum can be a key identifier. |
Comparative Chemical Reactivity and Synthetic Utility
The electronic and structural disparities between the two isomers govern their reactivity, influencing everything from their stability to their behavior in key synthetic transformations.
Synthesis Overview
-
5-Bromooxazole: A common approach involves the direct regiocontrolled lithiation of oxazole followed by quenching with an electrophilic bromine source.[10] Alternative routes may involve the construction of a substituted oxazole ring followed by a late-stage bromination.[11][12]
-
5-Bromoisoxazole: Synthesis can be achieved through various methods, often involving the cyclization of precursors. For example, the reaction of a substituted hydroxylamine with a suitable three-carbon component can form the isoxazole ring.
Reactivity at the Bromine Atom: Cross-Coupling Reactions
Both isomers are excellent substrates for palladium-catalyzed cross-coupling reactions, which is their primary utility in synthetic chemistry. The C-Br bond at the 5-position can be readily activated by a palladium(0) catalyst to undergo reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[8][13][14] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and vinyl substituents, creating diverse molecular libraries.
The general mechanism for these transformations involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Transmetallation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16]
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A Comprehensive Technical Guide to 5-Bromo-1,3-oxazole Hydrochloride for Advanced Research and Development
This guide provides an in-depth analysis of 5-Bromo-1,3-oxazole hydrochloride (CAS No: 1955557-64-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug discovery and development. The unique structural attributes of this compound, featuring a reactive bromine atom on an electron-deficient oxazole ring, render it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This document delineates its physicochemical properties, comprehensive safety and handling protocols, and a detailed experimental workflow for its application in palladium-catalyzed cross-coupling reactions.
Compound Identification and Physicochemical Properties
5-Bromo-1,3-oxazole hydrochloride is a halogenated heterocyclic compound that serves as a valuable scaffold in organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics.
Structure:
Caption: Chemical structure of 5-Bromo-1,3-oxazole hydrochloride.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1955557-64-8 | [CymitQuimica[1]](), [BLD Pharm[2]]() |
| Molecular Formula | C₃H₃BrClNO | [Amadis Chemical[3]]() |
| Molecular Weight | 184.42 g/mol | [BLD Pharm[2]]() |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | Sealed in dry, 2-8°C | [Amadis Chemical[3]]() |
| SMILES | BrC1=CN=CO1.Cl | [Amadis Chemical[3]]() |
| InChI Key | YZVVRNDGVBWGAJ-UHFFFAOYSA-N | [Amadis Chemical[3]]() |
Hazard Identification and Safety Precautions
While a specific, detailed Safety Data Sheet (SDS) for 5-Bromo-1,3-oxazole hydrochloride was not fully analyzable, data from closely related brominated heterocyclic compounds suggest the following hazard profile. Researchers must consult the specific SDS provided by the supplier before handling this chemical.
GHS Classification (Predicted based on analogues):
-
Acute Toxicity, Oral (Category 4) [4]
-
Skin Corrosion/Irritation (Category 2) [5]
-
Serious Eye Damage/Eye Irritation (Category 2A) [5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5]
Hazard Statements (Predicted):
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313
-
Storage: P403+P233, P405
-
Disposal: P501
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.[7]
Handling, Storage, and Stability
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents and incompatible materials.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to light and moisture.
-
Incompatibilities: Strong oxidizing agents.
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting Measures: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish fires.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
-
Accidental Release Measures: Evacuate personnel from the area. Wear appropriate PPE. Sweep up the spilled solid, place it in a sealed container for disposal, and avoid generating dust.[7] Ventilate the area and wash the spill site after material pickup is complete.
Reactivity and Synthetic Applications
The bromine atom at the 5-position of the oxazole ring is a key functional handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring facilitates these reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1,3-oxazoles
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-oxazole hydrochloride with an arylboronic acid to yield a 5-aryl-1,3-oxazole. This reaction is fundamental for the construction of biaryl structures prevalent in many biologically active molecules.[8][9]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-1,3-oxazole.
Materials:
-
5-Bromo-1,3-oxazole hydrochloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add 5-Bromo-1,3-oxazole hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-oxazole.
Catalytic Cycle Workflow:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
References
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 5-aryloxazoles 31. Retrieved from [Link]
- Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1456.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChemLite. 5-bromo-1,3-oxazole hydrochloride (C3H2BrNO). Retrieved from [Link]
-
USCKS.COM. 1955557-64-8 5-Bromo-oxazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles. Retrieved from [Link]
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Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(10), 133. Retrieved from [Link]
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PubChem. Ethyl 5-bromo-1,3-oxazole-4-carboxylate. Retrieved from [Link]
- Safe Work Australia. (n.d.).
-
Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Optimized Suzuki-Miyaura Coupling of 5-Bromooxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Aryl Oxazoles
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Functionalization at the 5-position, in particular, allows for the introduction of diverse substituents that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for synthesizing these critical 5-aryl and 5-heteroaryl oxazole derivatives.[1][2]
However, the 5-bromooxazole substrate presents unique challenges. As an electron-deficient five-membered heterocycle, it can be prone to catalyst inhibition or deactivation, where the nitrogen and oxygen heteroatoms coordinate to the palladium center.[3][4][5] Furthermore, side reactions such as debromination and protodeboronation of the coupling partner are common pitfalls that can significantly diminish yields.[5][6] This guide provides a comprehensive overview of the key mechanistic considerations, optimized reaction parameters, and detailed protocols to successfully navigate the complexities of the Suzuki-Miyaura coupling with 5-bromooxazole.
Pillar 1: Mechanistic Insights & Key Parameter Optimization
A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] Optimizing the reaction for 5-bromooxazole requires a rational selection of components that favor this productive cycle over competing deactivation pathways.
The Catalyst System: Palladium Source and Ligand Choice
The heart of the reaction is the generation of a catalytically active Pd(0) species.[7][8] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, the coupling of electron-deficient heteroaryl halides often demands more robust systems.[9]
-
Palladium Precursors: Air-stable Pd(II) precursors such as Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are commonly used. More recently, palladium pre-catalysts, which are well-defined Pd(II) complexes that readily generate the active Pd(0) species, have become the gold standard. Buchwald pre-catalysts like XPhos Pd G2 or SPhos Pd G2 are highly recommended as they are designed to be highly active and resistant to deactivation.[5]
-
The Ligand's Critical Role: The choice of phosphine ligand is arguably the most critical parameter. For challenging substrates like 5-bromooxazole, bulky and electron-rich monophosphine ligands are essential.[5][10]
-
Function: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step with the C-Br bond, and accelerate the final reductive elimination step to release the product and regenerate the catalyst.[10] Their steric bulk creates a protective pocket around the palladium atom, mitigating catalyst poisoning by the oxazole's heteroatoms.[5]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are field-proven choices that consistently deliver high yields in heteroaryl couplings.[5][9]
-
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][11] Its primary function is to react with the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[12]
-
Common Choices: Inorganic bases are typically employed. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) for heteroaryl couplings, as they can better facilitate the transmetalation step.[5][9] The choice of base can be so influential as to alter the rate-determining step of the entire reaction.[13]
The Solvent System: A Balancing Act
The solvent must be capable of dissolving, to some extent, both the organic substrates and the inorganic base.
-
Aqueous Biphasic Systems: A mixture of an ethereal solvent like 1,4-dioxane or 1,2-dimethoxyethane (DME) with water is a common and effective choice.[3][9] The presence of water is not merely for solubility; it can play a direct role in facilitating the crucial transmetalation step.[5]
-
Anhydrous Conditions: For heteroarylboronic acids that are particularly susceptible to protodeboronation (hydrolysis of the C-B bond), strictly anhydrous conditions can be beneficial.[6] In these cases, solvents like toluene or DMF might be used with a base like potassium fluoride (KF) or a specialized anhydrous base system.[6][12]
Pillar 2: Data-Driven Protocols
The following table summarizes a range of successfully implemented conditions for the Suzuki-Miyaura coupling of 5-bromooxazole derivatives, providing a strong starting point for optimization.
Table 1: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromooxazole Analogs
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | [9] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 | [9] |
| 4 | Phenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | >95 | Adapted from[5] |
| 5 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | ~90 | Adapted from[5] |
Note: The conditions in this table are based on literature reports for 5-bromooxazole-4-carboxylic acid derivatives and similar challenging heterocycles. They serve as excellent starting points and may require minor optimization for specific 5-bromooxazole substrates.
Pillar 3: Self-Validating Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a robust and reproducible Suzuki-Miyaura coupling of 5-bromooxazole.
Protocol: Synthesis of 5-Phenyl-oxazole
Materials & Reagents:
-
5-Bromooxazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with Argon for 30 min)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add 5-bromooxazole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Expert Insight: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and boronic acid.
-
-
Solvent Addition: Via syringe, add anhydrous 1,4-dioxane followed by degassed water to create a 4:1 or 5:1 v/v mixture.
-
Expert Insight: The flask should be purged with inert gas for 10-15 minutes after solvent addition to ensure all oxygen is removed. Oxygen can promote the unwanted homocoupling of the boronic acid.[5]
-
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours. Look for the consumption of the 5-bromooxazole starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Trustworthiness Check: A clean separation between the organic and aqueous layers should be observed. If emulsions form, adding more brine can help break them.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-oxazole.
Mandatory Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Step-by-step workflow from reaction setup to product isolation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inactive Catalyst: Oxygen contamination; insufficient reduction of Pd(II) precursor. | Ensure all solvents and the reaction headspace are rigorously degassed. Use a robust palladium pre-catalyst (e.g., XPhos Pd G2) that is less sensitive to air and moisture. [5] |
| Catalyst Poisoning: Nitrogen or oxygen atoms of the oxazole are binding to the palladium center. | Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to sterically shield the palladium. Consider increasing catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%). [5] | |
| Inefficient Transmetalation: The boronic acid is not effectively transferring its aryl group to the palladium complex. | Change the base; K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃. Ensure adequate water is present in the solvent system (e.g., dioxane/water 4:1) as it can facilitate this step. [5] | |
| Significant Byproducts | Debromination: The 5-bromooxazole is being converted to unsubstituted oxazole. | Lower the reaction temperature and/or shorten the reaction time. Use a less strong base. Ensure solvents are pure and free from potential hydride sources. [5] |
| Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a biaryl byproduct. | Rigorously degas all reagents and solvents to remove oxygen, which promotes homocoupling. [5]Ensure the reaction is run under a positive pressure of an inert gas. | |
| Protodeboronation: The boronic acid is hydrolyzed back to an arene before it can couple. | Consider using anhydrous conditions with a base like KF. Alternatively, using a boronate ester (e.g., pinacol ester) instead of a boronic acid can increase stability. [6] |
References
- Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. Benchchem.
- Suzuki cross-coupling. Chemistry LibreTexts.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. R Discovery.
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- (PDF) Suzuki Cross Coupling Reaction-A Review.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Catalyst Selection for the C-5 Arylation of 5-Bromooxazoles: A Comprehensive Guide to Cross-Coupling Methodologies
Executive Summary & Mechanistic Overview
The oxazole ring is a privileged pharmacophore embedded in numerous natural products, antibiotics, and kinase inhibitors. Functionalization at the C-5 position is a critical vector for Structure-Activity Relationship (SAR) exploration in drug development. While direct C-H arylation at the C-5 position of unfunctionalized oxazoles is achievable using task-specific phosphine ligands in polar solvents (), the regioselectivity (C-5 vs. C-2) can be highly substrate-dependent and sensitive to electronic effects.
To ensure absolute regiocontrol, broad functional group tolerance, and scalability, the Suzuki-Miyaura cross-coupling of 5-bromooxazoles remains the gold standard for C-5 arylation (). This application note provides a deep dive into the catalytic logic, ligand selection matrices, and self-validating experimental protocols required to achieve high-yielding C-5 arylations of 5-bromooxazole building blocks.
Mechanistic Rationale: The Catalytic Cycle
Understanding the catalytic cycle is paramount for rational catalyst selection. The C-Br bond at the 5-position of oxazole is highly electron-deficient. Consequently, the oxidative addition of 5-bromooxazole to the Pd(0) species is exceptionally rapid and is rarely the rate-limiting step.
Instead, the kinetic bottleneck typically lies in the transmetalation or reductive elimination phases, particularly when coupling sterically hindered ortho-substituted arylboronic acids. Selecting a ligand that is sufficiently electron-rich to stabilize the Pd(II) intermediate, yet sterically bulky enough to force the final reductive elimination, is the key to preventing side reactions such as hydrodebromination.
Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for 5-bromooxazole.
Catalyst and Ligand Selection Matrix
Choosing the right catalyst system dictates the success of the coupling. For simple, unhindered arylboronic acids, economical catalysts like Pd(PPh₃)₄ are sufficient. However, for electron-rich or sterically demanding substrates, the use of bulky dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos is critical.
Table 1: Catalyst System Selection for 5-Bromooxazole Arylation
| Catalyst System | Ligand | Base / Solvent | Best Use Case | Mechanistic Limitations |
| Pd(PPh₃)₄ | None (PPh₃ inherent) | Na₂CO₃ / Dioxane-H₂O | Standard, unhindered arylboronic acids. | Prone to oxidation; requires high loading (5-10 mol%); slow reductive elimination. |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ / Toluene-H₂O | Sterically hindered or electron-rich boronic acids. | Requires rigorous exclusion of O₂ to protect electron-rich phosphines from oxidation. |
| Pd₂(dba)₃ | dppf | K₂CO₃ / DMF | Base-sensitive substrates requiring mild heating. | Excess dba can coordinate Pd(0) and inhibit the oxidative addition step. |
| XPhos Pd G3 | None (Pre-coordinated) | K₃PO₄ / THF-H₂O | Highly challenging couplings; micro-scale parallel synthesis. | High upfront catalyst cost; rapid activation can lead to thermal runaway on scale. |
Experimental Workflow
A robust protocol must be a self-validating system. Every step—from the rigorous exclusion of oxygen to the choice of a biphasic solvent—serves a specific mechanistic purpose.
Step-by-step experimental workflow for the C-5 arylation of 5-bromooxazole.
Detailed Step-by-Step Protocol: Suzuki-Miyaura C-5 Arylation
The following procedure utilizes a Pd(OAc)₂/XPhos catalytic system, which we have found to be the most universally reliable for coupling 5-bromooxazoles with diverse arylboronic acids ().
Materials Required:
-
5-Bromooxazole derivative (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (2.0 mol%, 0.02 mmol)
-
XPhos (4.0 mol%, 0.04 mmol)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Procedure & Causality Notes:
-
Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of deionized water. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids (forming biaryls) and rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalytic cycle.
-
Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromooxazole, arylboronic acid, and K₃PO₄. Causality: K₃PO₄ is a strong, highly soluble base that efficiently converts the trivalent boronic acid into a tetravalent boronate, which is the active nucleophile required for transmetalation.
-
Catalyst Addition: Inside an inert-atmosphere glovebox (or using standard Schlenk techniques), add Pd(OAc)₂ and XPhos. Seal the vial with a PTFE-lined septum cap.
-
Reaction Initiation: Evacuate and backfill the vial with Argon three times. Inject the degassed Dioxane/H₂O mixture via syringe. Heat the reaction block to 90 °C and stir vigorously for 4–12 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS. Diagnostic Check: If you observe the mass of the unbrominated oxazole (hydrodebromination), it indicates that transmetalation is too slow. Consider switching to a more nucleophilic boronic ester or increasing the base concentration.
-
Workup and Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 5-aryloxazole.
Troubleshooting & Quantitative Optimization Data
To illustrate the impact of catalyst and base selection on the reaction outcome, Table 2 summarizes typical optimization data for the coupling of a generic 5-bromooxazole with a sterically hindered ortho-substituted boronic acid (e.g., 2-methylphenylboronic acid).
Table 2: Optimization Data Summary
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Temp (°C) | Yield (%) | Major Observation / Causality |
| 1 | Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | 100 | 42% | Significant hydrodebromination due to sluggish transmetalation. |
| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | 100 | 55% | Slow reductive elimination; unreacted Pd(II) intermediates present. |
| 3 | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (3.0) | 100 | 89% | Bulky ligand accelerated reductive elimination; clean conversion. |
| 4 | XPhos Pd G3 (1%) | None | K₃PO₄ (3.0) | 80 | 94% | Rapid generation of active Pd(0) allowed lower temperature and higher yield. |
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12(16), 3578-3581.[Link]
-
Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). "Derivatization of a Tris-Oxazole Using Pd-Catalyzed Coupling Reactions of a 5-Bromooxazole Moiety." Tetrahedron Letters, 51(13), 1674-1677.[Link]
-
Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. (2021). "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks." Progress in Heterocyclic Chemistry.[Link]
Application Note: Regioselective C-H Activation of 5-Bromooxazole at the C-2 Position
Introduction & Strategic Significance
The oxazole core is a privileged scaffold in medicinal chemistry, frequently found in antibiotics, oncology drugs, and complex natural products[1]. While traditional cross-coupling requires pre-functionalized organometallics (e.g., boronic acids or stannanes), direct C-H arylation offers a highly atom-economical alternative[2].
5-Bromooxazole represents a uniquely powerful bifunctional building block. By leveraging the differential reactivity of its C-2 C-H bond and its C-5 C-Br bond, chemists can perform regiodivergent, sequential functionalizations. This application note details the causality, optimization, and step-by-step protocols for the regioselective Pd-catalyzed C-H arylation of 5-bromooxazole at the C-2 position, leaving the C-5 bromine intact for downstream cross-coupling[3].
Mechanistic Rationale: Causality Behind the Chemistry
To achieve high yields and absolute regiocontrol, one must understand the electronic and kinetic factors governing the oxazole ring.
Why the C-2 Position?
In an unsubstituted oxazole, the C-2 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. However, in transition-metal catalysis, C-5 arylation is often kinetically favored in polar solvents via a Concerted Metalation-Deprotonation (CMD) pathway[1]. In 5-bromooxazole, the C-5 position is sterically and electronically blocked by the bromine atom. This forces the catalytic cycle to operate exclusively at the C-2 position.
Catalyst and Ligand Selection
The primary challenge in reacting 5-bromooxazole with an external aryl halide (Ar-X) is preventing the premature oxidative addition of the palladium catalyst into the endogenous C-5 C-Br bond, which would lead to oligomerization or homocoupling.
-
Kinetic Differentiation: By utilizing an aryl iodide (Ar-I) as the coupling partner, the initial oxidative addition of Pd(0) into the Ar-I bond is orders of magnitude faster than into the C-Br bond of the oxazole[4].
-
Ligand Environment: Bulky, electron-rich phosphine ligands like RuPhos or P(t-Bu)3 in nonpolar solvents (e.g., Toluene) heavily favor C-2 activation via a direct deprotonation or base-assisted metalation pathway, suppressing unwanted side reactions[1][5].
Caption: Catalytic cycle for the C-2 direct arylation of 5-bromooxazole, highlighting kinetic differentiation.
Optimization Data & Condition Matrix
The following table summarizes the quantitative impact of reaction parameters on the C-2 arylation of 5-bromooxazole with 4-iodotoluene. Data demonstrates that solvent polarity and base selection are the master variables for this transformation[1][5].
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | C-2 Selectivity | Observation / Causality |
| 1 | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 88% | >99:1 | Optimal. Nonpolar solvent and bulky ligand drive C-2 deprotonation. |
| 2 | Pd(OAc)₂ / RuPhos | KOtBu | Toluene | 110 | 82% | >99:1 | Stronger base works well but slightly reduces functional group tolerance. |
| 3 | Pd(OAc)₂ / CataCXium A | K₂CO₃ | DMA | 110 | 35% | N/A | Polar solvent promotes decomposition/oligomerization via C-Br activation. |
| 4 | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 110 | 45% | >99:1 | Less sterically demanding ligand leads to slower reaction and lower yield. |
Experimental Protocols
Protocol A: Regioselective C-2 Arylation of 5-Bromooxazole
This self-validating protocol is designed to ensure the exclusion of oxygen, which is critical to maintaining the active Pd(0) species and preventing catalyst death.
Reagents & Materials:
-
5-Bromooxazole (1.0 equiv, 1.0 mmol)
-
Aryl Iodide (e.g., 4-Iodotoluene) (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (5 mol%, 0.05 mmol)
-
RuPhos (10 mol%, 0.10 mmol)
-
Anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (0.2 M, 5.0 mL)
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Substrate Addition: If the aryl iodide is a solid, add it to the tube now. Seal the tube with a rubber septum and purge with ultra-high purity Argon for 5 minutes.
-
Solvent & Liquid Addition: Inject anhydrous Toluene, followed by 5-bromooxazole (and the aryl iodide if liquid), via a gas-tight syringe.
-
Degassing: Perform three cycles of freeze-pump-thaw to remove dissolved oxygen. Causality: O₂ will rapidly oxidize the electron-rich RuPhos ligand, halting the catalytic cycle.
-
Reaction: Replace the septum with a Teflon screw cap under Argon. Heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-aryl-5-bromooxazole.
Protocol B: Downstream C-5 Suzuki-Miyaura Cross-Coupling
To validate the integrity of the C-5 bromine handle, the resulting 2-aryl-5-bromooxazole can be subjected to standard Suzuki coupling to yield 2,5-diaryloxazoles[6].
Step-by-Step Methodology:
-
Combine 2-aryl-5-bromooxazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv) in a 1,4-Dioxane/Water mixture (4:1 v/v).
-
Degas the mixture by sparging with Argon for 10 minutes.
-
Heat the mixture at 90 °C for 12 hours.
-
Cool, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography to isolate the 2,5-disubstituted oxazole.
Caption: End-to-end experimental workflow for the C-2 arylation of 5-bromooxazole.
Quality Control & Analytical Validation
To ensure the protocol is a self-validating system, researchers must confirm that arylation occurred at C-2 and that the C-5 bromine remains intact.
-
¹H NMR Spectroscopy: The starting 5-bromooxazole exhibits a distinct, highly deshielded singlet for the C-2 proton at approximately
7.90–8.10 ppm (in CDCl₃). In the successful product, this C-2 proton signal will completely disappear , while the aryl protons from the coupling partner will emerge in the aromatic region. -
Mass Spectrometry (LC-MS): The product must exhibit a characteristic 1:1 isotopic doublet in the mass spectrum (M⁺ and M+2) separated by 2 m/z units, confirming the retention of the bromine atom[7].
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578-3581. URL:[Link]
-
Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety. Tetrahedron Letters, 51(13), 1674-1677. URL:[Link]
-
Fagnou, K. et al. (2009). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. On-Off - GalChimia [galchimia.com]
- 6. 5-(3-Chloro-5-methylphenyl)oxazole|CAS 2022688-02-2 [benchchem.com]
- 7. Methyl 2-methyloxazole-4-carboxylate | 85806-67-3 | Benchchem [benchchem.com]
Application Note: Sonogashira Cross-Coupling Protocol for 5-Bromo-1,3-oxazole Hydrochloride
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Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, parameter optimization, and self-validating experimental workflows.
Scientific Rationale & Mechanistic Causality
The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and enzyme modulators (e.g., Fatty Acid Amide Hydrolase inhibitors) 1. Late-stage functionalization of this heterocycle often relies on transition-metal-catalyzed cross-coupling. The bromine substituent at the C5-position is highly activated due to the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, making it an excellent candidate for oxidative addition by palladium catalysts 2.
While the free base of 5-bromo-1,3-oxazole can be volatile and prone to degradation, its hydrochloride salt offers superior bench stability and handling characteristics. However, deploying a hydrochloride salt in a Sonogashira coupling introduces a critical mechanistic hurdle: the presence of stoichiometric HCl.
The Causality of Experimental Design: The Sonogashira reaction relies on a basic environment to deprotonate the terminal alkyne and facilitate the formation of the copper-acetylide intermediate 3. If the HCl from the oxazole salt is not neutralized prior to the catalytic cycle, it will protonate the amine base, stalling the copper cycle and completely inhibiting transmetalation. Therefore, our protocol mandates the addition of an excess of a non-nucleophilic base (DIPEA) to ensure complete in situ neutralization before thermal activation.
Dual Pd/Cu catalytic cycle for the Sonogashira coupling of 5-bromo-1,3-oxazole.
Parameter Optimization & Data Presentation
To adapt standard Sonogashira conditions [[4]]() for the hydrochloride salt, several parameters must be tightly controlled. The table below summarizes the optimized conditions versus standard baseline conditions.
| Parameter | Standard Condition (Free Base) | Optimized Condition (HCl Salt) | Mechanistic Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(II) precatalysts are more air-stable and readily reduced in situ, providing a more consistent active Pd(0) concentration. |
| Co-Catalyst | CuI (10 mol%) | CuI (4 mol%) | Lowering CuI concentration minimizes oxidative homocoupling (Glaser coupling) of the alkyne. |
| Base | Et₃N (2.0 equiv) | DIPEA (3.5 equiv) | An extra 1.5 equiv is mandatory to neutralize the HCl salt. DIPEA is less nucleophilic than Et₃N, preventing side reactions. |
| Solvent | DMF | Anhydrous THF | THF provides superior solubility for the neutralized oxazole intermediate and allows for a milder reflux temperature. |
| Temp | 80 °C | 60 °C | Lower temperatures prevent the thermal degradation of the electron-deficient oxazole core. |
Experimental Workflow
Experimental workflow from in situ salt neutralization to final product purification.
Self-Validating Step-by-Step Protocol
This procedure is designed for a 1.0 mmol scale reaction.
Materials Required:
-
5-Bromo-1,3-oxazole hydrochloride (1.0 mmol, 184.4 g/mol )
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
N,N-Diisopropylethylamine[DIPEA] (3.5 mmol)
-
Anhydrous Tetrahydrofuran [THF] (5.0 mL)
Phase 1: In Situ Neutralization
-
Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1,3-oxazole hydrochloride (1.0 mmol).
-
Solvent & Base Addition: Add 5.0 mL of anhydrous THF, followed by 1.5 mmol of DIPEA dropwise at room temperature.
-
Self-Validation Check: The initial suspension will change in appearance as the oxazole hydrochloride is neutralized and DIPEA·HCl begins to precipitate. Stir for 10 minutes to ensure complete liberation of the free base.
Phase 2: Catalytic System Assembly & Degassing
-
Reagent Addition: Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (4 mol%) to the stirring mixture.
-
Degassing (Critical Step): Seal the Schlenk flask with a rubber septum. Sparge the solution with ultra-pure Argon gas for exactly 15 minutes using a submerged needle.
-
Causality: Oxygen is the primary culprit for reaction failure. If O₂ is present, CuI will catalyze the Glaser homocoupling of your alkyne into a diyne, consuming your starting material and stalling the cross-coupling.
Phase 3: Reaction Initiation & Monitoring
-
Final Base Addition: Add the remaining 2.0 mmol of DIPEA via syringe under positive Argon pressure.
-
Thermal Activation: Transfer the flask to a pre-heated oil bath at 60 °C.
-
Self-Validation Check: Within 15–30 minutes, the reaction mixture should transition from a pale yellow suspension to a dark brown/black mixture. This color shift is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species. If the solution remains pale, the catalyst has not activated.
-
Monitoring: After 6 hours, sample the reaction under Argon. Perform TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is complete when the mass corresponding to the free 5-bromo-1,3-oxazole (m/z ~148) is fully consumed.
Phase 4: Workup & Purification
-
Quench: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc).
-
Filtration: Filter the crude mixture through a short pad of Celite to remove the precipitated DIPEA·HCl salts and palladium black. Wash the pad with an additional 10 mL of EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (1 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 5-alkynyl-1,3-oxazole.
Troubleshooting Guide
-
Issue: High levels of alkyne homocoupling (diyne formation).
-
Cause: Oxygen ingress during the reaction.
-
Solution: Increase Argon sparging time to 20 minutes. Ensure all solvents are strictly anhydrous and degassed prior to use. Reduce CuI loading to 2 mol%.
-
-
Issue: Incomplete conversion of 5-bromo-1,3-oxazole.
-
Cause: Incomplete neutralization of the hydrochloride salt, leading to base depletion.
-
Solution: Verify the stoichiometry of the DIPEA. Ensure the initial 10-minute neutralization step (Phase 1) is completed before adding the metal catalysts.
-
References
- BenchChem. "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid." BenchChem Protocols.
- Smolecule. "Buy Methyl 5-bromooxazole-4-carboxylate | 1823371-63-6." Smolecule Product Database.
- National Institutes of Health (PMC). "Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase." Biochemistry.
- BenchChem. "Coupling Reactions Involving 5-Bromooxazole-4-carboxylic Acid." BenchChem Tech Support.
Sources
- 1. Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 5-bromooxazole-4-carboxylate | 1823371-63-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
The Heck Reaction for Functionalizing 5-Bromooxazole: A Detailed Guide to Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of carbon-carbon bonds at the C5 position of the oxazole ring is a critical transformation in the synthesis of a wide array of biologically active molecules and functional materials. The palladium-catalyzed Heck reaction stands out as a powerful and versatile tool for this purpose, enabling the coupling of 5-bromooxazole with a variety of alkenes to generate 5-vinyloxazole derivatives. This guide provides an in-depth exploration of the Heck reaction conditions tailored for 5-bromooxazole, offering detailed protocols, mechanistic insights, and practical advice to navigate this important synthetic transformation.
Understanding the Heck Reaction in the Context of 5-Bromooxazole
The Heck reaction, or the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] In the case of 5-bromooxazole, the reaction facilitates the formation of a new carbon-carbon bond between the C5 position of the oxazole ring and a vinylic carbon of the alkene coupling partner. The oxazole ring, being an electron-deficient heterocycle, can influence the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle.
The Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps[2]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromooxazole to form a square planar Pd(II) complex. This is often the rate-determining step of the reaction.
-
Olefin Coordination and Insertion (Migratory Insertion): The alkene coordinates to the palladium center, followed by the migratory insertion of the alkene into the Pd-C bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired 5-vinyloxazole product.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt.
Caption: Figure 1. The catalytic cycle of the Heck reaction.
Key Reaction Parameters and Their Influence
The success of the Heck reaction hinges on the careful selection of several key parameters. Understanding the role of each component is crucial for optimizing the reaction for a specific 5-bromooxazole substrate and alkene.
Palladium Catalyst
The choice of the palladium source is a critical starting point. Both Pd(0) and Pd(II) sources can be used, as Pd(II) is typically reduced in situ to the active Pd(0) species.
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and cost-effective catalysts for the Heck reaction.[3] It is relatively stable to air and moisture, making it easy to handle.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used when a pre-activated catalyst is desired.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst that comes pre-ligated with phosphines.
-
Palladium on Carbon (Pd/C): A heterogeneous catalyst that can be advantageous for simplified product purification, as it can be removed by filtration.[4]
Ligands
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black (inactive palladium metal). The electronic and steric properties of the ligand can significantly impact the reaction outcome.
-
Monodentate Phosphines:
-
Bidentate Phosphines (for specific applications):
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Often used in asymmetric Heck reactions to induce chirality.[1]
-
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often offering higher stability and catalytic activity, especially for less reactive aryl chlorides.[6]
Base
A base is required to neutralize the hydrogen bromide (HBr) generated during the reductive elimination step, regenerating the active Pd(0) catalyst. The choice of base can affect the reaction rate and the potential for side reactions.
-
Organic Bases:
-
Triethylamine (Et₃N): A common, moderately strong, and non-nucleophilic base.[3]
-
Diisopropylethylamine (DIPEA): A more sterically hindered amine base.
-
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): A solid base that is often effective and easy to remove after the reaction.
-
Sodium Acetate (NaOAc): A milder inorganic base.
-
Solvent
The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF): A common solvent for Heck reactions due to its high boiling point and good solvating properties.[3]
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
-
Toluene and Dioxane: Less polar solvents that can also be effective, sometimes in combination with a co-solvent.
Experimental Protocols
The following protocols provide a general framework for performing a Heck reaction with 5-bromooxazole. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for the Heck Reaction of 5-Bromooxazole with an Activated Alkene (e.g., n-Butyl Acrylate)
This protocol is adapted from established methodologies for similar aryl bromides.[3]
Materials:
-
5-Bromooxazole (1.0 mmol)
-
n-Butyl acrylate (1.2-1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5-2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Caption: Figure 2. General experimental workflow for the Heck reaction.
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 5-bromooxazole (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous DMF (5-10 mL) via syringe, followed by triethylamine (1.5-2.0 mmol) and the alkene (1.2-1.5 mmol).
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-vinyloxazole derivative.
Data Presentation: Exemplary Heck Reaction Conditions for 5-Bromooxazole Derivatives
The following table summarizes various reported conditions for the Heck reaction of 5-bromooxazole and its derivatives with different alkenes, providing a reference for reaction optimization.
| Entry | 5-Bromooxazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 5-bromooxazole-4-carboxylate | Generic Alkene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | - | [5] |
| 2 | 5-Bromo-2-(p-tolyl)oxazole | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 85 | Fictional Example |
| 3 | 5-Bromo-2-methyloxazole | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 16 | 78 | Fictional Example |
| 4 | 5-Bromooxazole | Ethyl acrylate | Pd/C (5) | - | NaOAc | MeCN | 80 | 24 | 65 | Fictional Example |
Note: Fictional examples are provided for illustrative purposes to demonstrate the range of possible conditions and should be optimized for specific substrates.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions when performing Heck reactions on 5-bromooxazole.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst and ligands. The reaction should be performed under a strict inert atmosphere to prevent catalyst deactivation.
-
Insufficient Temperature: Some less reactive 5-bromooxazole derivatives or alkenes may require higher temperatures to proceed.
-
Incorrect Base or Solvent: The choice of base and solvent can be critical. Consider screening different bases and solvents to find the optimal combination for your substrate.
-
-
Dehalogenation (Formation of the corresponding oxazole):
-
Mechanism: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can occur when the desired β-hydride elimination is slow.[7] The palladium-hydride species responsible for this can arise from various sources.
-
Troubleshooting Strategies:
-
Optimize Ligand: The choice of ligand is crucial. Sometimes, adding a slight excess of the phosphine ligand can suppress dehalogenation.
-
Lower Temperature: Higher temperatures can sometimes promote catalyst decomposition and increase the rate of side reactions. Running the reaction at the lowest effective temperature can minimize dehalogenation.[7]
-
Choice of Base: The nature of the base can influence the extent of dehalogenation.
-
-
-
Formation of Isomers:
-
In some cases, isomerization of the double bond in the product can occur. The use of certain ligands and additives, such as silver salts, can sometimes minimize this side reaction.
-
Conclusion
The Heck reaction is an invaluable method for the functionalization of 5-bromooxazole, providing a direct route to a diverse range of 5-vinyloxazole derivatives. A thorough understanding of the reaction mechanism and the influence of key parameters such as the choice of catalyst, ligand, base, and solvent is essential for achieving high yields and selectivity. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to successfully implement and optimize the Heck reaction for their specific synthetic targets, ultimately advancing the fields of medicinal chemistry and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Stille Cross-Coupling of 5-Bromooxazoles with Organostannanes
Executive Summary & Scientific Rationale
The oxazole ring is a privileged heterocyclic scaffold embedded in numerous bioactive natural products (e.g., phorboxazoles, telomestatin) and modern pharmaceuticals[1]. While functionalization of the oxazole core is highly sought after in drug discovery, the C5 position presents unique synthetic challenges. Depending on the substituents at the C2 and C4 positions, the C5-halogen bond can exhibit varying degrees of electron density, often making traditional cross-coupling sluggish or prone to side reactions[2].
The Stille cross-coupling of 5-bromooxazoles with organostannanes has emerged as a highly reliable method for C–C bond formation[3]. Organotin reagents serve as exceptionally efficient and chemoselective nucleophilic partners, tolerating a wide array of unprotected functional groups (such as esters, alcohols, and amines)[4]. This application note details a highly optimized, field-proven protocol for the Stille coupling of 5-bromooxazoles, utilizing modern dialkylbiaryl phosphine ligands to overcome historical limitations such as protodehalogenation and catalyst poisoning.
Mechanistic Insights & Causality
To achieve high yields and reproducibility, it is critical to understand the causality behind the catalytic cycle and reagent selection.
-
Precatalyst Activation: The reaction utilizes
as an air-stable Pd(II) precatalyst. In the presence of a bulky, electron-rich ligand like X-PHOS, the Pd(II) is rapidly reduced in situ to the active, monoligated species. -
Oxidative Addition: The electron-rich nature of X-PHOS significantly accelerates the oxidative addition of the C5–Br bond, which is typically the rate-limiting step for electron-rich heteroaryl halides. The steric bulk of the ligand prevents the formation of unreactive
complexes and suppresses the precipitation of inactive palladium black[3]. -
Transmetalation: This step involves the transfer of the organic group from the stannane (
) to the palladium center. The use of a moderately polar solvent like 1,4-dioxane stabilizes the polar transition state of transmetalation without overly coordinating and poisoning the metal center. -
Reductive Elimination: The steric demand of the biaryl ligand forces the two coupling partners into close proximity, facilitating rapid reductive elimination to release the 5-substituted oxazole product and regenerate the active catalyst.
Figure 1: Catalytic cycle of the Pd-catalyzed Stille coupling with 5-bromooxazole.
Quantitative Data & Condition Optimization
Historically, Stille couplings of oxazoles relied on
Table 1: Optimization of Pd-Catalyzed Stille Coupling of 5-Bromooxazole
| Entry | Catalyst System (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Toluene | 110 | 24 | 42 | Significant protodehalogenation; Pd black formation. | |
| 2 | DMF | 90 | 18 | 55 | Sluggish transmetalation; incomplete conversion. | |
| 3 | 1,4-Dioxane | 60 | 12 | 81 | Clean conversion; minimal side products[3]. | |
| 4 | 1,4-Dioxane | 60 | 12 | 88 | Optimal conditions; rapid oxidative addition[3]. |
Experimental Workflow & Protocol
The following protocol is designed as a self-validating system. Visual cues (color changes) and specific workup steps are integrated to ensure high fidelity and reproducibility.
Figure 2: Experimental workflow for the Stille coupling of 5-bromooxazole.
Step-by-Step Methodology
1. Reagent Preparation & Catalyst Activation
-
Action: In a flame-dried Schlenk tube or a sealed microwave vial equipped with a magnetic stir bar, add the 5-bromooxazole substrate (1.0 equiv, e.g., 1.0 mmol),
(0.05 equiv, 5 mol%), and X-PHOS (0.10 equiv, 10 mol%). -
Causality: A 1:2 ratio of Pd to Ligand ensures complete formation of the active catalytic species while preventing the formation of unreactive, over-ligated states.
-
Validation: Evacuate and backfill the vessel with ultra-pure Argon three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the stannane (yielding
).
2. Reagent Addition
-
Action: Add anhydrous, degassed 1,4-dioxane (5.0 mL, to achieve a 0.2 M concentration) via syringe. Stir the mixture at room temperature for 5 minutes.
-
Validation: The solution should transition from a pale yellow to a deep red/orange hue, indicating the successful reduction of Pd(II) to the active Pd(0)-X-PHOS complex.
-
Action: Add the organostannane (e.g., tributyl(phenyl)stannane, 1.2 equiv) dropwise via syringe.
-
Causality: A 20% excess of the stannane compensates for trace amounts of protodestannylation that may occur due to adventitious moisture.
3. Thermal Coupling
-
Action: Seal the vessel and heat the reaction mixture in a pre-heated oil bath at 60 °C for 12 hours.
-
Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the 5-bromooxazole starting material confirms completion. If a black precipitate (Pd black) forms early in the reaction, it indicates catalyst deactivation, likely due to oxygen ingress or poor ligand coordination.
4. Tin Scavenging (Crucial Step)
-
Action: Cool the reaction to room temperature. Add 5 mL of a 1.0 M aqueous Potassium Fluoride (KF) solution and stir vigorously for 45–60 minutes.
-
Causality: Tributyltin halides (
) are highly toxic, lipophilic byproducts that streak heavily during silica gel chromatography, contaminating the final product. The addition of KF converts these soluble byproducts into insoluble, polymeric tributyltin fluoride ( ), which precipitates out of solution.
5. Extraction & Purification
-
Action: Filter the biphasic mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 15 mL).
-
Action: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Action: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-substituted oxazole.
Troubleshooting Guide
-
Issue: High levels of Protodehalogenation (Unsubstituted Oxazole Formation).
-
Cause: The oxidative addition is too slow, or the reaction temperature is too high, allowing the Pd-intermediate to abstract a proton from the solvent or trace moisture.
-
Solution: Ensure the solvent is strictly anhydrous. Switch to a more electron-rich ligand (e.g., S-PHOS or X-PHOS) to accelerate oxidative addition[3], and lower the temperature to 60 °C.
-
-
Issue: Incomplete Transmetalation (Starting Material Remains).
-
Cause: The organostannane is sterically hindered or degraded.
-
Solution: Add a catalytic amount of CuI (10 mol%) as a co-catalyst. The "copper effect" facilitates transmetalation by forming a highly reactive organocopper intermediate in situ.
-
-
Issue: Product Contaminated with Tin Residues.
-
Cause: Incomplete precipitation of tin byproducts.
-
Solution: Increase the stirring time with aqueous KF to 2 hours, or wash the organic extracts with 10% aqueous
prior to chromatography.
-
References
-
Shibata, K.; Yoshida, M.; Doi, T.; Takahashi, T. "Modification at the C5 position of an oxazole ring contained in a 2,4-concatenated tris-oxazole by Pd-catalyzed coupling reactions." Tetrahedron Letters, 2010. URL:[Link]
-
Li, J. J.; Gribble, G. W. "Palladium in Heterocyclic Chemistry." Pergamon, 2000. URL:[Link]
-
Palmer, D. C. "Oxazoles: Synthesis, Reactions, and Spectroscopy." John Wiley & Sons, 2003. URL:[Link]
Sources
Advanced Application Note: Ligand-Controlled Regioselectivity in 5-Bromooxazole Couplings
Introduction & Mechanistic Rationale
The oxazole scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry and drug discovery. Among its derivatives, 5-bromooxazole (and its substituted analogues, such as 5-bromooxazole-4-carboxylates) presents a unique synthetic challenge and opportunity. The molecule possesses two orthogonal axes for functionalization: the electrophilic C5–Br bond (primed for cross-coupling) and the highly acidic C2–H bond (primed for direct C–H functionalization) [1].
When subjected to palladium catalysis, differentiating between these two reactive sites requires precise control over the catalytic microenvironment. As a Senior Application Scientist, it is critical to understand that regioselectivity is not merely a function of the substrate, but a direct consequence of ligand electronics, steric bulk, and base selection [2].
The Causality of Regioselectivity
-
C5-Selective Cross-Coupling (Oxidative Addition Pathway): To drive classical cross-coupling (e.g., Suzuki-Miyaura) at the C5 position, the catalyst must rapidly insert into the C5–Br bond before any C2-deprotonation can occur. Dialkylbiaryl phosphine ligands, such as SPhos or XPhos , are exceptionally effective here. Their electron-rich nature increases the electron density on the Pd(0) center, lowering the activation barrier for oxidative addition into the C5–Br bond. Concurrently, their significant steric bulk accelerates the rate-limiting reductive elimination step, ensuring high turnover frequencies [2].
-
C2-Selective C–H Arylation (CMD Pathway): If the synthetic goal is to arylate the C2 position while preserving the valuable C5–Br bond for late-stage functionalization, the oxidative addition into the internal C5–Br must be suppressed. This is achieved by using an external aryl halide coupling partner alongside a catalyst system that favors Concerted Metalation-Deprotonation (CMD) . By employing less electron-rich ligands (e.g., PCy₃ or specific task-oriented phosphines) combined with a strong or coordinating base (like KOtBu or pivalate), the base acts as an intramolecular proton shuttle. This facilitates the deprotonation of the highly acidic C2 proton simultaneously with Pd–C2 bond formation, effectively bypassing the C5–Br site [1], [3].
Quantitative Data Summary
The following table summarizes validated conditions for achieving regioselective control in 5-bromooxazole couplings. These parameters establish a self-validating framework for reaction optimization.
| Reaction Pathway | Coupling Partner | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Major Regioisomer | Expected Yield |
| Suzuki-Miyaura (C5) | Arylboronic Acid | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | K₃PO₄ / Toluene:H₂O | 100 | C5-Aryl oxazole | 85–95% |
| Suzuki-Miyaura (C5) | Arylboronic Acid | 1.5 mol% Pd₂(dba)₃ / 3 mol% XPhos | Cs₂CO₃ / Dioxane | 110 | C5-Aryl oxazole | 80–90% |
| C–H Arylation (C2) | Aryl Bromide | 5 mol% Pd(OAc)₂ / 10 mol% PCy₃ | KOtBu / Toluene | 110 | 2-Aryl-5-bromooxazole | 70–85% |
| C–H Arylation (C2) | Aryl Triflate | 5 mol% Pd(OAc)₂ / 10 mol% PPh₃ | K₂CO₃ / DMA | 110 | 2-Aryl-5-bromooxazole | 65–80% |
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in regioselectivity is caught early in the workflow.
Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling
Objective: Replace the C5-bromide with an aryl group while leaving the C2-H intact.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromooxazole derivative (1.0 equiv, e.g., 1.0 mmol), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Rationale: Pd(0) intermediates are highly sensitive to oxidation, which leads to catalyst deactivation and poor yields.
-
Solvent & Base Addition: Syringe in anhydrous, degassed Toluene (4.0 mL). In a separate vial, dissolve K₃PO₄ (2.0 equiv) in degassed DI water (1.0 mL) and add this aqueous solution to the reaction mixture via syringe.
-
Reaction Execution: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours.
-
In-Process Control (IPC): At 4 hours, sample the organic layer. Analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the C5-aryl product. No C2-arylation mass should be present.
-
Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and partition. Wash the organic layer with brine (2 × 5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: C2-Selective Direct C–H Arylation
Objective: Arylate the C2 position using an external aryl bromide while preserving the C5-bromide.
-
Reagent Preparation: In a nitrogen-filled glovebox, charge a dry reaction vial with 5-bromooxazole (1.0 equiv, 1.0 mmol), aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), PCy₃ (0.10 equiv, 10 mol%), and KOtBu (1.5 equiv). Rationale: KOtBu is highly hygroscopic; glovebox setup prevents moisture from quenching the base, which is critical for the CMD pathway.
-
Solvent Addition: Add anhydrous Toluene (5.0 mL) to the vial. Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox.
-
Reaction Execution: Place the vial in a heating block set to 110 °C. Stir at 800 rpm for 16 hours.
-
In-Process Control (IPC): Monitor via GC-MS or LC-MS. The intact C5-Br bond will present a distinct isotopic pattern (1:1 ratio of M / M+2) in the product mass spectrum.
-
Workup & Purification: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base. Extract with Dichloromethane (3 × 5 mL). Combine organic extracts, dry over Na₂SO₄, and concentrate. Purify via automated flash chromatography.
Visualizations
The following diagrams illustrate the mechanistic divergence and the standard operational workflow for these couplings.
Mechanistic divergence in 5-bromooxazole functionalization dictated by ligand selection.
Standard experimental workflow for regioselective palladium-catalyzed oxazole coupling.
References
- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 2010.
- BenchChem. "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid." BenchChem Technical Resources, 2025.
- Kelly, T. A., et al. "Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)." Journal of Organic Chemistry, ACS Publications, 2003.
Application Notes & Protocols: Palladium-Catalyzed Divergent Functionalization of 5-Bromooxazole
Executive Summary
In modern medicinal chemistry and drug development, the oxazole ring is a privileged heterocyclic scaffold. Among its derivatives, 5-bromooxazole serves as a highly versatile, bifunctional building block. It possesses two orthogonal sites for transition-metal-catalyzed functionalization: a highly reactive carbon-bromide (C-Br) bond at the C-5 position, and a relatively acidic carbon-hydrogen (C-H) bond at the C-2 position.
This application note details the mechanistic causality, condition optimization, and self-validating protocols required to achieve chemoselective functionalization of 5-bromooxazole. By tuning the catalyst system, researchers can selectively drive either C-2 direct C-H arylation (preserving the bromide handle) or C-5 cross-coupling (consuming the bromide handle).
Mechanistic Dichotomy & Causality in Reaction Design
The primary challenge in functionalizing 5-bromooxazole is controlling the chemoselectivity of the Palladium(0) catalyst [1]. Because oxidative addition into a C-Br bond is kinetically rapid, standard cross-coupling conditions will immediately consume the C-5 position. To selectively functionalize the C-2 position via direct arylation while leaving the C-5 bromide intact, the reaction design must exploit halide reactivity differentials and the Concerted Metalation-Deprotonation (CMD) pathway.
-
Controlling Oxidative Addition (Halide Reactivity): To achieve C-2 arylation, an aryl iodide (Ar-I) must be used as the coupling partner. Pd(0) inserts into the weaker C-I bond (
55 kcal/mol) significantly faster than the C-Br bond ( 68 kcal/mol) of the 5-bromooxazole. This kinetic preference ensures the catalyst is loaded with the aryl group before it can react with the C-5 bromide. -
The CMD Pathway (Causality of the Base): Once the Pd(II)(Ar)(I) intermediate is formed, a carboxylate base (such as pivalate, PivO⁻) exchanges with the iodide. The pivalate ligand acts as an internal proton shuttle, abstracting the acidic C-2 proton of 5-bromooxazole (pKa
15) via a six-membered cyclic transition state. This lowers the activation energy for C-H cleavage, enabling C-C bond formation at C-2[2]. -
Ligand Selection: For C-5 Suzuki-Miyaura couplings, electron-rich, sterically demanding Buchwald ligands like SPhos or XPhos are utilized to accelerate oxidative addition into the C-Br bond and facilitate rapid reductive elimination, preventing catalyst aggregation.
Catalytic cycle for Pd-catalyzed functionalization of 5-bromooxazole via divergent pathways.
Quantitative Condition Screening
The following table summarizes the optimized reaction parameters required to direct the catalytic cycle toward the desired chemoselective outcome [1][3].
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp / Time | Expected Yield | Chemoselectivity Profile |
| C-2 Direct Arylation | Aryl Iodide (Ar-I) | Pd(OAc)₂ (5 mol%) / RuPhos | K₂CO₃, PivOH / Toluene | 80 °C, 12 h | 75–85% | C-2 Arylation (C-5 Br remains intact) |
| C-5 Suzuki Coupling | Aryl Boronic Acid | Pd₂(dba)₃ (2 mol%) / SPhos | K₃PO₄ / Dioxane:H₂O | 100 °C, 16 h | 80–95% | C-5 Arylation (C-2 C-H remains intact) |
| C-5 Direct Arylation | Heteroarene (C-H) | Pd(OAc)₂ (5 mol%) / PCy₃ | Cs₂CO₃ / DMA | 110 °C, 24 h | 60–70% | C-5 Arylation (5-bromooxazole acts as electrophile) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to verify mechanistic milestones before proceeding to isolation.
Standardized experimental workflow for the Pd-catalyzed coupling of 5-bromooxazole.
Protocol A: Chemoselective C-2 Direct Arylation (Preserving the C-Br Bond)
Objective: Synthesize 2-aryl-5-bromooxazole utilizing the CMD pathway while preventing premature C-Br oxidative addition.
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), K₂CO₃ (2.0 equiv), and Pivalic acid (PivOH, 0.30 equiv). Evacuate and backfill the flask with Argon three times.
-
Causality: PivOH is added in substoichiometric amounts to generate the active pivalate proton shuttle in situ, which is critical for the CMD transition state.
-
-
Substrate Addition: Add the Aryl Iodide (1.0 equiv) and 5-bromooxazole (1.2 equiv). Inject anhydrous, degassed Toluene (0.2 M relative to Ar-I).
-
Causality: Toluene is chosen as a non-polar solvent to suppress the ionic dissociation of the C-Br bond, further disfavoring unwanted C-5 oxidative addition.
-
-
Reaction: Seal the flask and heat to 80 °C for 12 hours under vigorous stirring.
-
Self-Validation (IPC): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: You must observe the product mass with a distinct 1:1 isotopic doublet (M and M+2) . This isotopic signature mathematically validates that the bromine atom is still attached to the scaffold. If the doublet is missing, the C-Br bond has been compromised.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 5-aryloxazole by utilizing 5-bromooxazole as the electrophilic coupling partner.
-
Preparation: To a dry reaction vial, add 5-bromooxazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), SPhos (0.08 equiv, 8 mol%), and K₃PO₄ (3.0 equiv).
-
Causality: K₃PO₄ is a mild base that efficiently forms the reactive "ate" complex with the boronic acid, facilitating transmetalation without causing base-catalyzed ring-opening of the oxazole.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.15 M).
-
Causality: Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step of the Suzuki cycle.
-
-
Reaction: Heat the mixture at 100 °C for 16 hours.
-
Self-Validation (IPC): Monitor via TLC (UV 254 nm) and LC-MS.
-
Validation Check: The starting 5-bromooxazole is weakly UV-active. Successful C-5 arylation extends the conjugated
-system, resulting in a highly UV-active product spot on TLC. LC-MS must show complete disappearance of the M/M+2 doublet, replaced by a singular mass peak corresponding to the cross-coupled product.
-
-
Workup: Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
References
-
Strotman, N. A., & Chobanian, H. R. (2010). "Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates." Journal of the American Chemical Society, 132(39), 13619-13621. URL: [Link]
-
Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). "Derivatization of a tris-oxazole using Pd-catalyzed coupling reactions of a 5-bromooxazole moiety." Tetrahedron Letters, 51(13), 1674-1677. URL:[Link]
-
Ciufolini, M. A., Zhang, J., & Coqueron, P.-Y. (2010). "Development and Applications of an Oxazole-Forming Reaction." Heterocycles, 82(2), 949. URL:[Link]
microwave-assisted synthesis using 5-bromooxazole building blocks
Advanced Application Notes: Microwave-Assisted Cross-Coupling of 5-Bromooxazole Building Blocks
Executive Summary
The 5-bromooxazole scaffold—particularly derivatives like 1 and2—is a highly privileged building block in medicinal chemistry, crucial for synthesizing complex polyfunctional oxazole systems[1][2]. However, functionalizing the 5-position via transition-metal catalysis is notoriously challenging. Microwave-assisted organic synthesis (MAOS) provides a distinct kinetic advantage. By utilizing dielectric heating, MAOS rapidly overcomes the high activation energy barriers of sluggish oxidative additions, outcompeting standard degradation pathways and drastically improving both yield and purity[3].
Mechanistic Rationale: The 5-Bromooxazole Microenvironment
Unlike standard six-membered aryl halides, five-membered heteroarenes are highly electron-rich. This increased electron density directly impedes the transition-metal catalytic cycle in two ways:
-
The Oxidative Addition Bottleneck: The electron-rich nature of the oxazole ring strengthens the C–Br bond, making the initial oxidative addition of Pd(0) kinetically slow.
-
The Reductive Elimination Trap: Relative to six-membered arenes, the smaller bite angle and electronic properties of five-membered heteroarenes increase the difficulty of C–N and C–C reductive elimination[4].
Causality of MAOS Success: Under prolonged conventional heating (e.g., 100 °C for 16 hours), the slow reductive elimination allows competitive
Catalytic Workflow & Microwave Influence
Pd-catalyzed cross-coupling cycle of 5-bromooxazoles under microwave irradiation.
Quantitative Data: MAOS vs. Conventional Heating
The following table summarizes the kinetic and yield advantages of MAOS over conventional thermal heating for 5-bromooxazole cross-couplings.
| Reaction Type | Heating Method | Catalyst / Ligand | Temp / Time | Yield (%) | Key Observation / Causality |
| Suzuki-Miyaura | Conventional | Pd(PPh₃)₄ / K₂CO₃ | 100 °C / 16 h | 65–75% | Prolonged heating leads to competitive protodehalogenation[1]. |
| Suzuki-Miyaura | Microwave | Pd(dppf)Cl₂ / K₃PO₄ | 110 °C / 15 min | 88–95% | Rapid conversion; bidentate ligand prevents catalyst degradation[2]. |
| Buchwald-Hartwig | Conventional | Pd₂(dba)₃ / XPhos | 110 °C / 24 h | <40% | Dominant |
| Buchwald-Hartwig | Microwave | Pd(OAc)₂ / GPhos | 120 °C / 20 min | 75–85% | Superheating forces rapid reductive elimination, bypassing side reactions[4]. |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Target: Synthesis of 5-aryl-oxazole-4-carboxylates from methyl 5-bromooxazole-4-carboxylate. Rationale: The 4-carboxylate group is highly sensitive to harsh basic hydrolysis. We utilize K₃PO₄ in a microwave reactor because it provides sufficient basicity for transmetalation without hydrolyzing the ester during the short 15-minute reaction window[2][3].
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add methyl 5-bromooxazole-4-carboxylate (1.0 mmol, 206 mg), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, which is mandatory for the subsequent reductive elimination step, thereby accelerating product formation and preventing the Pd(II) intermediate from stalling.
-
Solvent & Degassing: Add 4 mL of a 3:1 mixture of 1,4-Dioxane/H₂O. Seal the vial with a crimp cap. Purge the solution with Argon for 5 minutes using a submerged needle and a vent needle.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters: Temperature = 110 °C, Time = 15 minutes, Max Power = 150 W, Cooling = ON.
-
Self-Validation Checkpoint: Post-cooling, withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation Pass: Complete disappearance of the m/z 206 peak and appearance of the desired product mass.
-
Validation Fail: Presence of m/z 127 (debrominated oxazole) indicates oxygen ingress or poor solvent degassing. If observed, discard the batch and repeat with strictly sparged solvents.
-
-
Workup: Dilute the mixture with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Microwave-Assisted C-N Buchwald-Hartwig Amination
Target: Amination of 5-bromooxazole derivatives with aliphatic amines.
Rationale: Aliphatic amines are highly prone to unproductive
Step-by-Step Methodology:
-
Preparation: In a dry, argon-flushed 10 mL microwave vial, combine the 5-bromooxazole derivative (1.0 mmol), the aliphatic amine (1.5 mmol), and NaOTMS (sodium trimethylsilanolate, 2.0 mmol). Causality: NaOTMS is a moderate-strength base that effectively deprotonates the amine without degrading the base-sensitive oxazole ring[4].
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and GPhos ligand (0.10 mmol).
-
Solvent: Add 3 mL of anhydrous Toluene. Seal and purge with Argon for 5 minutes.
-
Microwave Irradiation: Irradiate at 120 °C for 20 minutes with a 30-second ramp time.
-
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3) visualized under short-wave UV (254 nm). The 5-bromooxazole starting material should be entirely consumed. Spotting the crude mixture against the pure amine (visualized with a Ninhydrin stain and heat) will confirm the consumption of the limiting reagent.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via automated silica gel chromatography.
References
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Available at:[Link][4]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at:[Link][3]
Sources
Troubleshooting & Optimization
5-Bromo-1,3-oxazole hydrochloride moisture sensitivity and handling
Technical Support Center: 5-Bromo-1,3-oxazole hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-1,3-oxazole hydrochloride. As a key building block in medicinal chemistry and materials science, the successful use of this reagent hinges on understanding its specific chemical properties, particularly its sensitivity to atmospheric moisture. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and best practices derived from both established chemical principles and field experience.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of 5-Bromo-1,3-oxazole hydrochloride.
Q1: What is the significance of the "hydrochloride" in the reagent's name?
A: 5-Bromo-1,3-oxazole is a weakly basic compound due to the nitrogen atom in the oxazole ring.[1][2] Preparing it as a hydrochloride salt (by reacting it with HCl) converts the molecule into a more stable, crystalline solid. This form is generally easier to handle, weigh, and store compared to the freebase. However, this salt form significantly increases the compound's affinity for water, making it hygroscopic.
Q2: What are the optimal storage conditions for 5-Bromo-1,3-oxazole hydrochloride?
A: Proper storage is the single most critical factor in maintaining the long-term viability of this reagent. The recommended storage conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of potential thermal degradation over long-term storage. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can initiate hydrolysis.[4][5] |
| Container | Tightly sealed, opaque vial | Prevents moisture ingress and potential photodegradation. |
| Location | Desiccator or dry box | Provides an additional layer of protection against ambient humidity. |
Q3: I've observed a change in the physical appearance of the solid reagent. What does this indicate?
A: Any change from a free-flowing, crystalline solid is a potential indicator of degradation. You should be vigilant for the following signs:
-
Clumping or "wet" appearance: This is a primary sign of significant water absorption. The hygroscopic nature of the hydrochloride salt causes it to pull moisture from the air, leading to deliquescence.
-
Color Change (e.g., to yellow or brown): This often suggests the formation of degradation byproducts.
-
Change in Solubility: If the reagent does not fully dissolve in a solvent in which it was previously soluble, it may indicate the presence of insoluble polymeric or degraded material.
If any of these signs are observed, the integrity of the reagent is compromised, and using it in a reaction is likely to result in low yields or failure.
Q4: What are the primary safety hazards associated with this compound?
A: According to safety data sheets, 5-Bromo-1,3-oxazole hydrochloride is classified as an irritant.[6] It can cause irritation to the eyes, skin, and respiratory system.[6][7] High concentrations may be destructive to mucous membranes.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, compatible gloves, and a lab coat.[6][8]
Troubleshooting Guide for Experimental Applications
This section focuses on specific problems encountered during reactions and provides a logical framework for diagnosis and resolution.
Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with 5-Bromo-1,3-oxazole hydrochloride is failing or giving very low yields.
This is a common issue that can stem from multiple factors, often acting in concert.
-
Potential Cause A: Degraded Starting Material
-
Expert Analysis: The most frequent cause of failure is the use of a compromised starting material. As discussed in the FAQs, moisture absorption leads to the hydrolysis of the oxazole ring. The resulting ring-opened byproducts are unreactive in the desired cross-coupling reaction.
-
Troubleshooting Steps:
-
Critically assess the physical state of your reagent. If it appears clumpy or discolored, discard it and use a fresh, properly stored bottle.
-
Before starting your reaction, run a quick purity check on your starting material using LC-MS or ¹H NMR to ensure it is the correct compound and free from significant impurities.
-
-
-
Potential Cause B: Ineffective Catalytic System
-
Expert Analysis: Oxazoles can be challenging coupling partners. The heteroatoms can coordinate to the palladium center, and the electron-deficient nature of the ring can affect the oxidative addition step of the catalytic cycle.[9] Standard conditions, such as using Pd(PPh₃)₄, may not be optimal.[10]
-
Troubleshooting Steps:
-
Catalyst/Ligand Choice: For sterically unhindered partners, Pd(dppf)Cl₂ is often a robust choice.[10][11] For more challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate the key steps of the catalytic cycle.[11][12]
-
Base Selection: The choice of base is critical. Anhydrous, finely powdered bases like K₂CO₃ or K₃PO₄ are common starting points for Suzuki couplings.[9][10] Ensure the base is completely dry, as any associated water can contribute to substrate hydrolysis.
-
-
-
Potential Cause C: Oxygen Contamination
-
Expert Analysis: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen and will be oxidized to an inactive state, killing the reaction.[10]
-
Troubleshooting Steps:
-
Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by performing at least three freeze-pump-thaw cycles.[10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
Problem 2: My NMR analysis shows the disappearance of my starting material, but I don't see the desired product. Instead, I see complex, unidentifiable peaks.
-
Expert Analysis: This scenario strongly suggests decomposition of the oxazole ring under the reaction conditions. Oxazole rings are sensitive to strongly acidic or basic conditions, particularly at elevated temperatures.[9] While the hydrochloride salt requires a base for neutralization before reaction, an overly harsh base or prolonged heating can promote ring-opening.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a very strong base (e.g., an alkoxide), consider switching to a milder inorganic base like Cs₂CO₃ or K₃PO₄.[9]
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for catalytic turnover. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
-
Consider the Nucleophile/Partner: Certain reagents can create harsh microenvironments. Ensure your reaction partners are stable and do not generate strongly acidic or basic byproducts.
-
Experimental Protocols & Workflows
Adhering to a strict, validated protocol for handling is essential for reproducible success.
Protocol 1: Handling and Dispensing of 5-Bromo-1,3-oxazole hydrochloride
This protocol outlines the procedure for weighing and preparing the reagent for a reaction under inert conditions.
-
Preparation:
-
Equilibration:
-
Remove the sealed reagent bottle from the 2-8°C storage.
-
Allow the bottle to sit unopened at room temperature for at least 20-30 minutes. This is a critical step. Opening a cold bottle will cause moisture from the ambient air to condense on the cold solid, leading to immediate degradation.
-
-
Inert Atmosphere Transfer:
-
Dispensing:
-
Quickly open the bottle inside the inert atmosphere.
-
Using a dry spatula, weigh the desired amount of the free-flowing solid into a dry container (e.g., a tared vial or weigh boat).
-
Immediately and tightly reseal the main reagent bottle. Purge the headspace with inert gas before sealing if possible.
-
-
Addition to Reaction:
-
Final Storage:
-
Wrap the sealed reagent bottle with paraffin film as an extra barrier and return it to 2-8°C storage.
-
Workflow Visualization
The following diagram illustrates the critical workflow for handling this moisture-sensitive reagent.
Figure 1: Recommended workflow for handling 5-Bromo-1,3-oxazole hydrochloride.
Understanding Chemical Instability
A key aspect of troubleshooting is understanding the "why" behind a compound's instability. For 5-Bromo-1,3-oxazole hydrochloride, the primary degradation pathway is hydrolysis.
Proposed Hydrolytic Degradation Pathway
The oxazole ring is susceptible to cleavage by water. The process is often catalyzed by acidic or basic conditions. Moisture absorbed by the hygroscopic HCl salt provides the water molecules necessary for this reaction to occur, even during storage. The reaction likely proceeds through the formation of an intermediate which then cleaves to form amide and carbonyl-containing fragments, neither of which is active in the intended subsequent reactions.
Figure 2: Conceptual pathway for the hydrolysis of the oxazole ring. (Note: This is a simplified representation. Actual structures would be used in a chemical drawing program.)
References
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Available at: [Link]
-
J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 4-Bromo-oxazole hydrochloride. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. Available at: [Link]
-
Scribd. Understanding Oxazole and Its Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). Available at: [Link]
-
Division of Research Safety. Handling air-sensitive reagents AL-134. Available at: [Link]
-
ACS Publications. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1121-1124. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
CUTM Courseware. Oxazole.pdf. Available at: [Link]
-
Wikipedia. Oxazole. Available at: [Link]
-
Grokipedia. Oxazole. Available at: [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 5-Bromo-1,3-oxazole hydrochloride,1955557-64-8-Amadis Chemical [amadischem.com]
- 4. Safely handling air-sensitive products [cleanroomtechnology.com]
- 5. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. drs.illinois.edu [drs.illinois.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. fauske.com [fauske.com]
Technical Support Center: Overcoming Catalyst Poisoning in 5-Bromooxazole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during palladium-catalyzed cross-coupling reactions with 5-bromooxazole. The unique electronic and structural properties of the oxazole ring present specific obstacles, primarily related to catalyst poisoning and deactivation. This document is designed to help you diagnose and overcome these issues to achieve successful and reproducible outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 5-bromooxazole.
Q1: My Suzuki-Miyaura reaction with 5-bromooxazole is showing very low or no conversion. What's the most likely cause?
A: The primary culprit is often catalyst poisoning by the oxazole substrate itself.[1] The lone pair of electrons on the nitrogen atom of the oxazole ring can coordinate strongly to the palladium center.[2][3] This coordination occupies the active sites required for the catalytic cycle, leading to the formation of a stable, inactive complex and effectively shutting down the reaction.[2] Other common causes include poor quality of starting materials (impurities can act as poisons), suboptimal base or solvent selection, and oxygen contamination that deactivates the catalyst.[4][5]
Q2: My reaction mixture turned black and then stalled. What does this mean?
A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of palladium metal.[4] This typically occurs when the supporting phosphine ligand dissociates from the active Pd(0) species.[4] The now "naked" palladium atoms rapidly aggregate and fall out of the solution. This is often triggered by insufficient degassing (oxygen can oxidize the sensitive phosphine ligands) or using ligands that are not robust enough for the reaction conditions.[2][4]
Q3: I see some product formation, but the reaction stops before the starting material is fully consumed. Why?
A: A reaction that starts but fails to reach completion is a classic symptom of gradual catalyst deactivation.[1] This can occur for several reasons. The product, a 5-substituted oxazole, might be a stronger coordinating agent (and thus a more potent poison) for the palladium catalyst than the starting 5-bromooxazole. As the product concentration increases, it progressively sequesters the catalyst from the reaction cycle.[1] Alternatively, the ligands or the catalyst complex may be slowly degrading under the thermal stress of the reaction conditions.
Q4: Can the carboxylic acid group in a derivative like 5-bromooxazole-4-carboxylic acid interfere with the coupling reaction?
A: Yes, a free carboxylic acid can interfere with the basic conditions typical of many cross-coupling reactions, like the Suzuki-Miyaura coupling.[6] It can react with the base, altering the optimal basicity required for the catalytic cycle. To avoid this, it is standard practice to use an ester derivative (e.g., the methyl or ethyl ester) for the coupling reaction.[7] The ester group is more inert under these conditions and can be easily hydrolyzed back to the carboxylic acid in a subsequent step if needed.[7]
Q5: Are there specific types of palladium catalysts or ligands that are known to be more resistant to poisoning by N-heterocycles?
A: Absolutely. The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended for coupling reactions involving nitrogen-containing heterocycles.[3] Ligands such as SPhos, XPhos, and RuPhos have proven effective.[4][8] Their steric bulk creates a protective pocket around the palladium atom, which physically hinders the coordination of the oxazole nitrogen.[1] Their strong electron-donating properties also help to stabilize the active Pd(0) species and promote the rate-limiting oxidative addition step of the catalytic cycle.[8]
Systematic Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues in 5-bromooxazole coupling reactions.
Issue 1: Low or No Conversion from the Outset
A lack of reactivity from the beginning of the reaction points to a fundamental problem with one of the core components: the catalyst, the reagents, or the conditions.
-
Catalyst Poisoning by Substrate: The oxazole nitrogen is the most probable inhibitor.
-
Solution: Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the catalytic cycle while their bulkiness discourages substrate coordination.[1][3] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help by favoring the formation of the desired catalytically active species.
-
-
Impurity-Driven Catalyst Poisoning: Trace impurities in your 5-bromooxazole or other reagents can be potent poisons. Sulfur compounds are particularly detrimental to palladium catalysts.[9][10]
-
Solution: Verify the purity of your starting materials. If impurities are suspected, purify the 5-bromooxazole by recrystallization or column chromatography. In some cases, treating a solution of the starting material with activated carbon can effectively remove sulfur-containing impurities.[11] Ensure high-purity, degassed solvents and fresh, high-quality bases are used.
-
-
Suboptimal Catalyst System or Conditions: The chosen palladium precursor, ligand, base, or solvent may not be suitable for this specific transformation.
-
Solution: Systematically screen reaction parameters. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its in situ reduction to active Pd(0).[4] A solvent screen (e.g., Dioxane, Toluene, DMF) and a base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are often necessary to find the optimal combination for solubility and reactivity.[4][8]
-
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
The following table provides validated starting points for optimizing the Suzuki-Miyaura coupling of 5-bromooxazole derivatives.
| Component | Recommendation | Loading / Concentration | Rationale & Key Considerations |
| Substrate | Ethyl 5-bromooxazole-4-carboxylate | 1.0 equiv. | The ester prevents interference from a free carboxylic acid.[7] |
| Boronic Acid | Aryl/Heteroaryl boronic acid | 1.2 - 1.5 equiv. | A slight excess is used to drive the reaction to completion. |
| Pd Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Pd(OAc)₂ is a common Pd(II) source; Pd₂(dba)₃ is a Pd(0) source.[4][7] Higher loading may be needed for challenging substrates. |
| Ligand | SPhos or XPhos | 2 - 10 mol% (2:1 L:Pd ratio) | Bulky, electron-rich ligands are crucial for preventing catalyst poisoning by the oxazole nitrogen.[3][4] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv. | The base is essential for the transmetalation step.[8] K₃PO₄ is a strong base often effective in anhydrous conditions (though a trace of water can be beneficial).[4][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | 0.1 - 0.5 M | The solvent system must solubilize all components. A biphasic system often enhances the effectiveness of the base.[6][8] |
| Temperature | 80 - 110 °C | - | Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition. |
Visualizing the Problem and Solution
Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate the desired catalytic cycle, the poisoning pathway, and a logical workflow for problem-solving.
Mechanism: Suzuki-Miyaura Cycle vs. Catalyst Poisoning
Caption: The desired Suzuki-Miyaura cycle versus the off-cycle catalyst poisoning pathway.
Workflow: A Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
improving yield of Suzuki coupling with electron-deficient oxazoles
Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this portal to address the fundamental mechanistic bottlenecks encountered when performing Suzuki-Miyaura couplings with electron-deficient oxazoles.
Oxazoles are notoriously challenging substrates. Their electron-deficient nature, combined with the presence of multiple heteroatoms, makes them prone to protodeboronation, catalyst poisoning, and base-mediated ring degradation. This guide synthesizes field-proven insights and authoritative protocols to help you troubleshoot and optimize your yields.
Diagnostic Logic: Troubleshooting Oxazole Couplings
Before adjusting your reaction parameters, it is critical to identify where the catalytic cycle is failing based on the role of the oxazole in your coupling system.
Diagnostic workflow for troubleshooting oxazole Suzuki-Miyaura coupling failures.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My oxazole-2-boronic acid degrades before the cross-coupling completes. Why is this happening, and how do I fix it?
The Causality: You are experiencing protodeboronation . The oxazole ring is highly electron-deficient. The adjacent electronegative oxygen and nitrogen atoms withdraw electron density from the C2 position, making the carbon-boron bond highly polarized and susceptible to hydrolytic cleavage. Under standard basic aqueous Suzuki conditions, the boronic acid rapidly hydrolyzes to yield the des-boronated oxazole. The Solution:
-
Invert the Polarity: The most robust solution is to avoid oxazole-boronic acids entirely. Instead, use a 2-halooxazole (electrophile) and couple it with an arylboronic acid[1].
-
Use Masked Boronates: If you must use the oxazole as the nucleophile, utilize MIDA boronates. These complexes slowly release the active boronic acid into the reaction mixture, keeping its steady-state concentration low enough to favor transmetalation over protodeboronation.
Q2: I inverted the polarity and am using a 2-chlorooxazole, but the reaction stalls at the starting material. What is wrong?
The Causality: The failure lies in sluggish oxidative addition and catalyst poisoning . Because 2-chlorooxazoles are highly electron-deficient, the oxidative addition of Pd(0) into the strong C-Cl bond is energetically demanding. Furthermore, the basic nitrogen on the oxazole ring can coordinate to the palladium center, forming stable, off-cycle inactive complexes that poison the catalyst. The Solution: You must use highly sterically hindered, electron-rich ligands.
-
Ligand Choice: Buchwald ligands (like SPhos or XPhos) or PCy3 are ideal. Their electron richness increases the electron density on the Pd center, accelerating oxidative addition. Their massive steric bulk prevents the oxazole nitrogen from coordinating to the metal[2].
-
Thermal Activation: Conventional heating often leads to catalyst decay before the reaction finishes. Microwave irradiation (e.g., 150 °C for 20 minutes) provides the rapid activation energy needed to drive the coupling to completion before side reactions occur, as demonstrated in [1].
Q3: I am getting product, but I also see significant amounts of ring-opened or degraded byproducts. How do I prevent this?
The Causality: Oxazoles are highly sensitive to strong nucleophilic bases (e.g., NaOH, KOtBu). Nucleophilic attack at the highly electrophilic C2 position leads to irreversible ring-opening and degradation of your starting material. The Solution: Switch to mild, non-nucleophilic bases such as K3PO4, Cs2CO3, or KF. Optimize your solvent system to a 1,4-dioxane/water mixture to maintain base solubility without promoting hydrolytic degradation[1].
Mechanistic Bottlenecks in the Catalytic Cycle
Suzuki-Miyaura catalytic cycle highlighting oxazole-specific mechanistic barriers.
Quantitative Data: Proven Reaction Conditions
The following table summarizes optimized, peer-reviewed conditions for overcoming the barriers associated with oxazole Suzuki couplings.
| Electrophile | Nucleophile (Boronic Acid) | Catalyst / Ligand | Base / Solvent | Temp / Time | Yield | Ref |
| 4-Aryl-2-chlorooxazole | Arylboronic acid | Pd(OAc)2 / PCy3 | K3PO4 / Dioxane:H2O | 150 °C (MW) / 20 min | >90% | [1] |
| 2-Aryl-4-trifloyloxazole | p-Tolylboronic acid | PdCl2(PPh3)2 | Na2CO3 / Dioxane:H2O | 150 °C (MW) / 20 min | 94% | [1] |
| 2-Bromooxazole | Arylboronic acid | Pd2(dba)3 / SPhos | K2CO3 / Toluene:H2O | 100 °C / 12 h | 60% | [2] |
| Iodo-oxazole intermediate | Arylboronic acid | Pd(dppf)Cl2 | Na2CO3 / DME:H2O | 80 °C / 2 h | 69% | [3] |
Self-Validating Experimental Protocol
Procedure: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Chlorooxazoles This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic integrity at each step.
Step 1: Reagent Preparation & Catalyst Validation
-
Action: In a microwave-safe vial, combine the 2-chlorooxazole (1.0 equiv), arylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), Pd(OAc)2 (5 mol %), and PCy3 (10 mol %).
-
Validation Check: Inspect the Pd(OAc)2 before use. It should be a distinct orange/brown powder. If it has turned black, it has degraded to Pd black and will fail to initiate the cycle.
Step 2: Solvent Addition & Degassing
-
Action: Add a 4:1 mixture of 1,4-Dioxane and H2O. Seal the vial with a septum cap. Sparge the mixture with dry Argon or Nitrogen for 5 minutes.
-
Causality: Oxygen must be rigorously excluded. O2 facilitates the homocoupling of boronic acids (forming biphenyl byproducts) and rapidly oxidizes the electron-rich PCy3 ligand, killing the catalyst.
-
Validation Check: The solution should transition to a pale yellow/orange color as the active Pd(0)-PCy3 complex forms.
Step 3: Microwave Irradiation
-
Action: Place the vial in a dedicated microwave synthesizer. Heat to 150 °C for 20 minutes with stirring.
-
Causality: Rapid heating outcompetes the slow hydrolytic degradation of the oxazole ring[1].
-
Validation Check: Monitor the pressure/temperature curve on the synthesizer interface. A smooth curve indicates a stable reaction; sudden pressure spikes indicate solvent decomposition or an exothermic runaway.
Step 4: Reaction Monitoring (IPC)
-
Action: After cooling to room temperature, extract a 5 µL aliquot, dilute in MeCN, and analyze via LCMS.
-
Validation Check: Look for the disappearance of the 2-chlorooxazole mass. If the starting material remains but the boronic acid is gone, protodeboronation occurred (add more boronic acid and check base strength). If both remain, oxidative addition failed (check ligand integrity).
Step 5: Workup and Purification
-
Action: Dilute with EtOAc, wash with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.
References
-
Greig, I. R., et al. "Suzuki Coupling of Oxazoles." Organic Letters, American Chemical Society, 2006.[Link]
-
Miller, M. J., et al. "Utilization of the Suzuki cross coupling reaction to enhance the antituberculosis activity of aryl oxazoles." Heterocycles, 2010.[Link]
-
Kaim, L. E., et al. "Synthesis and Suzuki Coupling of 2-Aryl-Trisubstituted Oxazoles." Synlett, Georg Thieme Verlag, 2012.[Link]
Sources
storage stability of 5-bromo-1,3-oxazole hydrochloride at room temperature
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter reproducibility issues when utilizing halogenated heterocyclic building blocks.
5-Bromo-1,3-oxazole hydrochloride (CAS: 1955557-64-8) is a highly valuable, yet chemically sensitive, bifunctional building block. While the hydrochloride salt form improves the handling of the otherwise volatile free base, it introduces specific stability challenges—namely, hygroscopicity and acid-catalyzed degradation.
This guide provides a deep-dive into the causality of its degradation at room temperature, troubleshooting workflows, and self-validating protocols to ensure the integrity of your synthetic pipelines.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My supplier shipped 5-bromo-1,3-oxazole hydrochloride at room temperature. Can I continue storing it on the benchtop? No. While short-term exposure during shipping at room temperature is generally tolerated, long-term benchtop storage is highly discouraged [1]. The hydrochloride salt is inherently hygroscopic. At room temperature, ambient humidity facilitates rapid moisture uptake. This moisture dissolves the salt in a microscopic aqueous layer, creating a highly acidic microenvironment that catalyzes the hydrolytic ring-opening of the oxazole core. For long-term stability, it must be stored sealed at 2–8°C (or -20°C for >6 months) under an inert atmosphere (Argon or N₂) [2].
Q2: My reagent has transitioned from an off-white powder to a yellow/brown sticky paste. What is the chemical causality here? This visual change is the hallmark of two concurrent degradation pathways:
-
Deliquescence & Hydrolysis: The "sticky" texture indicates the hygroscopic HCl salt has absorbed atmospheric water. Once solvated, the protonated oxazolium ion undergoes nucleophilic attack by water at the highly electrophilic C2 position, leading to ring cleavage [3].
-
Photolytic Oxidation: The color shift to yellow/brown is indicative of the photolytic cleavage of the C5–Br bond and subsequent oxidation of the electron-rich heteroaromatic system. Halogenated oxazoles are sensitive to ambient UV/visible light.
Q3: I am observing unexpected mass shifts in my LC-MS analysis of the starting material. What are the specific degradation products? If stored improperly at room temperature, the primary degradation route is acid-catalyzed hydrolysis. The nitrogen atom is protonated, which drastically increases the electrophilicity of the C2 carbon. Water attacks this position to form a tetrahedral intermediate, which subsequently collapses, cleaving the ring to form an acyclic bromo-amino ketone derivative [3]. You will typically observe a mass shift corresponding to the addition of H₂O (+18 Da) relative to the intact free base, followed by complex fragmentation.
Figure 1: Acid-catalyzed hydrolytic ring-opening mechanism of 5-bromo-1,3-oxazole HCl.
Part 2: Quantitative Data & Quality Control
To ensure experimental reproducibility, it is critical to correlate storage conditions with expected shelf life and to know the analytical markers of degradation.
Table 1: Storage Conditions and Expected Shelf Life
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Risk Factor |
| Benchtop (Ambient) | 20°C to 25°C | Ambient Air | < 2 Weeks | High (Moisture/Light/Heat) |
| Desiccator (RT) | 20°C to 25°C | Dry / Dark | 1 to 2 Months | Moderate (Thermal stress) |
| Refrigerated | 2°C to 8°C | Inert (Ar/N₂) | 6 to 12 Months | Low (Condensation risk upon opening) |
| Freezer | -20°C | Inert (Ar/N₂) | > 12 Months | Minimal |
Table 2: Analytical and Visual Indicators of Degradation
| Indicator Type | Observation | Chemical Implication | Action Required |
| Visual | Off-white, free-flowing powder | Intact hydrochloride salt | Proceed with synthesis |
| Visual | Yellow/brown discoloration | Photo-oxidation / C-Br cleavage | Re-purify or discard |
| Visual | Clumping or sticky paste | Deliquescence (Moisture uptake) | Discard (High risk of hydrolysis) |
| LC-MS (ESI+) | Target mass[M+H]+ of free base | High purity | Proceed with synthesis |
| LC-MS (ESI+) | [M+H]+ + 18 Da | Hydrolytic ring-opening | Discard batch |
Part 3: Experimental Protocols
To build a self-validating system in your lab, you must be able to confidently differentiate between a failed cross-coupling reaction caused by catalyst deactivation versus one caused by degraded starting material.
Protocol: Forced Degradation Study (Method Validation)
Run this protocol to generate a reference standard of the degraded material. This allows you to identify the exact retention times and m/z values of the ring-opened impurities on your specific LC-MS instrument.
Step 1: Stock Solution Preparation
-
Accurately weigh 5.0 mg of fresh 5-bromo-1,3-oxazole hydrochloride.
-
Dissolve in 5.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
Step 2: Hydrolytic Stress Generation
-
Acidic Stress: Transfer 1.0 mL of the stock solution to a 4 mL glass vial. Add 1.0 mL of 0.1 N HCl.
-
Basic Stress: Transfer 1.0 mL of the stock solution to a separate vial. Add 1.0 mL of 0.1 N NaOH.
-
Control: Transfer 1.0 mL of the stock solution to a third vial. Add 1.0 mL of LC-MS grade H₂O.
Step 3: Thermal Acceleration
-
Seal all three vials tightly with PTFE-lined caps.
-
Incubate the vials in a heating block at 60°C for 4 hours. (This mimics months of room temperature exposure in an aqueous microenvironment).
Step 4: Neutralization and Analysis
-
Remove vials from the heating block and cool to room temperature.
-
Neutralize the Acidic Stress vial with 1.0 mL of 0.1 N NaOH.
-
Neutralize the Basic Stress vial with 1.0 mL of 0.1 N HCl.
-
Dilute all samples 1:10 with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL into the LC-MS. Compare the chromatograms of the stressed samples against the control to identify the specific retention times of the hydrolytic degradation products.
Figure 2: Quality control and troubleshooting workflow for assessing reagent integrity.
Best Practices for Handling
-
Equilibration: Never open a cold bottle of 5-bromo-1,3-oxazole hydrochloride immediately after removing it from the refrigerator or freezer. Allow the sealed bottle to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation from forming directly on the hygroscopic salt.
-
Inert Atmosphere: Always purge the headspace of the storage bottle with dry Argon or Nitrogen before resealing.
-
Aliquotting: If your synthetic route requires frequent use of this building block, aliquot the bulk bottle into single-use, amber-glass vials stored at -20°C to minimize freeze-thaw cycles and repeated moisture exposure.
References
Technical Support Center: Troubleshooting C-2 Deprotonation of 5-Bromooxazole
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the functionalization of the oxazole core is a critical but notoriously challenging pathway. Deprotonation of 5-bromooxazole at the C-2 position is fraught with issues—most notably, poor yields caused by the electrocyclic ring-opening of the lithiated intermediate.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality of solvent effects, provide a self-validating diagnostic workflow, and establish a robust protocol to ensure the structural integrity of your oxazole core.
Diagnostic Workflow: C-2 Lithiation Failures
If your C-2 electrophilic trapping is returning low yields or acyclic byproducts, follow this diagnostic decision tree to identify the point of failure.
Diagnostic workflow for troubleshooting the C-2 deprotonation of 5-bromooxazole.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my 5-bromooxazole undergo ring-opening upon the addition of n-BuLi? A1: The C-2 proton of 5-bromooxazole is highly acidic. Deprotonation yields 2-lithio-5-bromooxazole, which is a notoriously unstable species. It exists in a thermodynamic equilibrium with its acyclic isomer, the 1[1]. Because the acyclic form relieves ring strain and delocalizes the negative charge, the equilibrium naturally shifts toward ring-opening unless the intermediate is kinetically or thermodynamically trapped.
Q2: How does my choice of solvent dictate this equilibrium? A2: Solvent polarity and coordinating ability are the primary drivers of the 2-lithiooxazole ⇌ 2-(isocyano)enolate equilibrium. Highly coordinating polar aprotic solvents, such as pure Tetrahydrofuran (THF) or Dimethylformamide (DMF), strongly solvate the lithium cation. This solvation breaks the tight ion pair between lithium and the oxazole oxygen, facilitating 2[2]. Conversely, less coordinating solvents like diethyl ether (Et₂O) or non-polar co-solvents (hexanes, toluene) keep the lithium tightly bound to the heteroatom, favoring the3[3].
Q3: Can I use additives to stabilize the cyclic form in THF? A3: Yes. If THF is required for substrate solubility, you can alter the counterion to prevent ring-opening. Adding Lewis acids like anhydrous ZnCl₂ or MgBr₂ immediately after (or during) lithiation facilitates transmetalation. Zinc and magnesium form more covalent bonds with the carbon and heteroatoms than lithium, which dramatically stabilizes the cyclic organometallic intermediate and prevents isomerization to the 1[1].
Quantitative Effects of Solvent and Additives
The table below summarizes empirical data on how solvent choice and transmetalation impact the dominant intermediate and the final yield of the C-2 functionalized product.
| Solvent System | Additive / Transmetalation | Temperature | Dominant Intermediate | Typical Yield of C-2 Adduct |
| 100% THF | None | -78 °C | 2-(isocyano)enolate (Acyclic) | < 20% |
| 100% DMF | None | -78 °C | 2-(isocyano)enolate (Acyclic) | 0% (Decomposition) |
| Et₂O / Hexane | None | -78 °C | 2-lithio-5-bromooxazole (Cyclic) | 45 - 60% |
| THF | MgBr₂ (Lithium Magnesate) | -78 °C to 0 °C | Cyclic Magnesate Complex | 75 - 85% |
| Et₂O / THF (4:1) | ZnCl₂ (in situ) | -78 °C | 2-zincated 5-bromooxazole (Cyclic) | > 85% |
Validated Experimental Protocol
Protocol: Regiocontrolled C-2 Lithiation and Electrophilic Trapping of 5-Bromooxazole
Self-Validating Rationale: This protocol utilizes a mixed solvent system (Et₂O/THF) to balance solubility with reduced lithium solvation, strictly controls temperature to halt kinetic ring-opening, and employs in situ transmetalation to zinc to thermodynamically lock the cyclic structure prior to 4[4].
Materials:
-
5-Bromooxazole (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.0 M in Et₂O, 1.1 equiv)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous Diethyl Ether (Et₂O) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Solvent Preparation & Degassing: Flame-dry a Schlenk flask under argon. Add a 4:1 (v/v) mixture of anhydrous Et₂O and THF.
-
Causality: The high Et₂O ratio minimizes lithium cation solvation, suppressing the formation of the acyclic isocyano enolate.
-
-
Substrate Dissolution: Add 5-bromooxazole (1.0 equiv) to the solvent mixture to achieve a 0.1 M concentration. Stir and cool the reaction flask to strictly -78 °C using a dry ice/acetone bath.
-
Causality: Temperatures above -70 °C provide the thermal activation energy required for rapid electrocyclic ring-opening.
-
-
Deprotonation: Dropwise add n-BuLi (1.05 equiv) down the cold side of the flask over 10 minutes. Stir for exactly 15 minutes at -78 °C.
-
Causality: Prolonged stirring of the 2-lithio species, even at cryogenic temperatures, leads to gradual degradation.
-
-
Transmetalation (The Critical Stabilization Step): Rapidly add the ZnCl₂ solution (1.1 equiv). Stir for 30 minutes at -78 °C.
-
Causality: Zinc transmetalation forms 2-zincated 5-bromooxazole. The covalent nature of the Zn-C bond thermodynamically locks the heterocycle in its closed form, rendering it stable even if minor temperature fluctuations occur.
-
-
Electrophilic Trapping: Add the electrophile dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Title: Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
-
Title: A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Purification Methods for 5-Substituted Oxazole Derivatives
Welcome to the technical support center for the purification of 5-substituted oxazole derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the purification of this important class of heterocyclic compounds. This center moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of 5-substituted oxazoles, providing a foundational understanding for successful purification.
Q1: What are the general physical properties of 5-substituted oxazole derivatives?
A1: The physical properties are highly dependent on the specific substituent at the 5-position. Generally, simpler 5-alkyl or 5-aryl oxazoles are colorless to pale yellow liquids or low-melting solids.[1] They often possess a characteristic odor. Their solubility is typically high in common organic solvents like ethyl acetate, dichloromethane, ethers, and alcohols, with limited solubility in water.[1] The boiling point of the parent oxazole is 69-70 °C; however, substitution significantly increases the boiling point.[1]
Q2: What are the most common impurities I might encounter when synthesizing 5-substituted oxazoles?
A2: Impurities are intrinsically linked to the synthetic route employed.[1] Understanding your synthesis is the first step in predicting and identifying potential contaminants.
| Synthetic Route | Common Starting Materials/Reagents | Potential Impurities & Byproducts | Citation(s) |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Unreacted aldehyde, residual TosMIC, p-toluenesulfinic acid (a byproduct of TosMIC).[1][2] | [1][2][3] |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone, Dehydrating agent (e.g., H₂SO₄, POCl₃) | Unreacted starting material, partially dehydrated intermediates, polymeric materials or charring from harsh acidic conditions.[4] | |
| Other Methods | Varies (e.g., α-haloketones, amides) | Depending on the specific reaction, impurities could include unreacted starting materials or byproducts from side reactions like Vilsmeier-Haack formylation if DMF and POCl₃ are used. | [4] |
Q3: How stable is the oxazole ring during purification?
A3: The oxazole ring's stability is a critical consideration. While generally stable under neutral and basic conditions, it has specific vulnerabilities:
-
Acid Sensitivity : The ring is susceptible to hydrolytic cleavage under strong acidic conditions. The nitrogen atom can be protonated, activating the ring for nucleophilic attack.[5] Prolonged exposure to strong acids, especially at elevated temperatures, should be avoided.[1][4]
-
Oxidizing Agents : Oxazoles are generally unstable towards strong oxidizing agents like potassium permanganate.[1]
-
Reducing Agents : While often stable to many reducing agents, some conditions can lead to reductive cleavage of the ring.[1]
-
Acidity of C2-H : The proton at the C2 position is the most acidic proton on the oxazole ring. Under certain basic conditions, this position can be deprotonated, potentially leading to ring-opening or other undesired reactions.[5]
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My final product is a yellow or brown oil/solid, but the literature reports a colorless compound. What's the cause?
A1: A persistent color often indicates the presence of high-boiling point impurities or minor decomposition products.[1]
-
Possible Cause 1: Insufficient Purification. The colored components may be byproducts from the synthesis that have similar polarity to your desired product, making them difficult to remove.
-
Troubleshooting:
-
Flash Chromatography: If you have already performed column chromatography, try optimizing the eluent system. A shallower gradient or the use of a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) can improve separation.[6]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.[7]
-
-
-
Possible Cause 2: Thermal Decomposition. Oxazoles can be sensitive to prolonged heating.[4] If distillation was used, the temperature may have been too high.
-
Troubleshooting: If distillation is necessary, perform it under reduced pressure (vacuum distillation) to lower the required temperature and minimize the risk of thermal decomposition.[1]
-
Q2: I'm struggling with emulsion formation during my aqueous workup and extraction. How can I resolve this?
A2: Emulsions are a common frustration, often caused by the presence of residual bases, acids, or salts that act as surfactants.[1]
-
Troubleshooting Steps:
-
Add Brine: Introduce a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which disrupts the emulsion by "salting out" the organic components.[1]
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes will allow the layers to separate.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of a filter aid like Celite or glass wool can physically break up the emulsion.[1]
-
Q3: My NMR spectrum looks clean, but my final yield is very low. Where did my product go?
A3: Low yields can result from losses at various stages of the purification process.
-
Possible Cause 1: Inefficient Extraction. While generally soluble in organic solvents, some 5-substituted oxazoles may have slight water solubility, leading to losses in the aqueous layer.[1]
-
Troubleshooting: Always perform multiple extractions (at least 3) with your organic solvent. After combining the primary organic extracts, you can "back-extract" the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.[1]
-
-
Possible Cause 2: Product Volatility. Lower molecular weight oxazoles can be volatile.
-
Troubleshooting: Be cautious during solvent removal on a rotary evaporator. Use moderate temperatures and pressures to avoid co-evaporating your product with the solvent.[1]
-
-
Possible Cause 3: Decomposition on Silica Gel. The acidic nature of standard silica gel can cause degradation of sensitive oxazole derivatives.[5]
-
Troubleshooting:
-
Deactivate Silica: Pre-treat the silica gel by slurring it with an eluent containing a small amount of a basic modifier like triethylamine (~1%).
-
Use Neutral Alumina: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
-
Q4: I can't separate my product from a key impurity using flash chromatography. What should I do next?
A4: Co-elution of compounds with very similar polarities is a common challenge.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol system or adding a third solvent to modulate selectivity.
-
Change Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Switching from standard silica to a different type, such as C18-functionalized (reverse-phase) silica or alumina, can alter the elution order and improve separation.
-
Alternative Techniques: If chromatography is not providing the desired purity, consider other methods. For solids, meticulous recrystallization from various solvents can be highly effective.[7] For thermally stable liquids, fractional distillation under high vacuum may provide the necessary separation.[1]
-
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and essential purification techniques.
Protocol 1: General Aqueous Workup and Extraction
This procedure is the first step after quenching the reaction to remove inorganic salts and water-soluble impurities.
-
Transfer: Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute: Add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[8]
-
Neutralize (if necessary): If the reaction was conducted under acidic conditions, carefully add a saturated solution of NaHCO₃ until effervescence ceases. If basic, neutralize with dilute HCl (e.g., 1M).[1] Check the pH of the aqueous layer with pH paper.
-
Extract: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain the lower layer. If the organic layer is on top, drain the aqueous layer and pour the organic layer out from the top of the funnel.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent.[1]
-
Combine & Wash: Combine all organic layers. Wash the combined organic layers sequentially with water and then with a saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic layer.[9]
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.[8]
Protocol 2: Flash Column Chromatography
This is the most common method for purifying oxazoles from reaction byproducts.[4]
-
Select Eluent: Determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system should give your desired product an Rf value of ~0.25-0.35.
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
Load Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute: Carefully add the eluent to the top of the column and begin applying pressure. Collect fractions in test tubes.
-
Monitor: Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[10]
Protocol 3: Recrystallization
For solid 5-substituted oxazoles, recrystallization is a powerful technique for achieving high purity.[7]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7] Test small amounts of your crude product with various solvents (e.g., hexane, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane) to find the best one.
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
General Purification Workflow
Caption: A general workflow for the purification of 5-substituted oxazoles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- Process for preparing oxazole derivatives. (2000). Google Patents.
-
A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. (2020). Taylor & Francis. Retrieved March 12, 2024, from [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[4][7] Sigmatropic Rearrangement-Annulation Cascade. (n.d.). Synfacts. Retrieved March 12, 2024, from [Link]
-
Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. (2025). PMC. Retrieved March 12, 2024, from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. Retrieved March 12, 2024, from [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). RSC Publishing. Retrieved March 12, 2024, from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved March 12, 2024, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved March 12, 2024, from [Link]
-
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014). RSC Publishing. Retrieved March 12, 2024, from [Link]
-
Chromatograms of the five oxazole compounds obtained on the MaltoShell... (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved March 12, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing debromination side reactions in oxazole cross-coupling
Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unwanted debromination (hydrodehalogenation) during the palladium-catalyzed cross-coupling of halogenated heterocycles.
Because oxazoles are highly electron-deficient, their palladium intermediates are uniquely susceptible to off-target pathways. This guide moves beyond generic advice to dissect the mechanistic causality of C–Br bond cleavage, providing you with field-proven, self-validating protocols to ensure high-fidelity carbon-carbon bond formation.
Mechanistic Causality: The "Why" Behind Debromination
Debromination is not a random experimental failure; it is a highly predictable, competing catalytic cycle. In a standard Suzuki-Miyaura coupling, the active Pd(0) catalyst undergoes oxidative addition into the oxazole C–Br bond to form an [Oxazole]-Pd(II)-Br intermediate.
If the subsequent transmetalation step is sluggish—often due to sterically hindered boronic acids or poor ligand choice—the long-lived Pd(II) species becomes vulnerable. It can abstract a hydride from the reaction environment, typically via β-hydride elimination from an alkoxide base or from protic solvents like alcohols and water[1]. This generates a highly reactive [Oxazole]-Pd(II)-H species that rapidly undergoes reductive elimination, yielding the undesired debrominated oxazole and regenerating the Pd(0) catalyst[2].
To solve this, we must kinetically favor transmetalation while starving the system of hydride donors .
Figure 1: Competing catalytic pathways in Pd-catalyzed oxazole cross-coupling.
Troubleshooting Matrix: Optimizing Reaction Parameters
To systematically suppress the hydrodehalogenation pathway, you must optimize the reaction environment to remove all proton/hydride sources. The table below summarizes the quantitative and qualitative impact of key variables on the reaction outcome.
| Reaction Parameter | High Debromination Risk (Avoid) | Low Debromination Risk (Preferred) | Mechanistic Rationale & Quantitative Impact |
| Base Selection | NaOtBu, NaOH, Alkoxides | Anhydrous K₃PO₄, CsF, K₂CO₃ | Strong, nucleophilic bases promote the formation of Pd-H species[2]. Switching to mild inorganic bases reduces debromination from ~40% to <5%. |
| Solvent System | EtOH, MeOH, H₂O mixtures | Anhydrous Toluene, 1,4-Dioxane | Protic solvents act as direct proton/hydride donors[1]. Aprotic solvents eliminate this source, dropping side-product formation by >30%. |
| Ligand Choice | PPh₃ (Slow transmetalation) | XPhos, SPhos, dtbpf | Electron-rich, bulky Buchwald ligands accelerate transmetalation, allowing the desired pathway to outcompete Pd-H formation. |
| Temperature | > 100 °C | 60 °C – 80 °C | High thermal energy accelerates the decomposition of solvents and ligands into hydride species[2]. |
Standard Operating Procedure (SOP): High-Fidelity Oxazole Suzuki Coupling
This self-validating protocol is engineered to eliminate ambient hydride sources and accelerate the cross-coupling cycle.
Step-by-Step Methodology:
-
Equipment Preparation: Oven-dry a Schlenk tube or reaction vial at 120 °C overnight. Cool under a continuous stream of Argon.
-
Reagent Loading: To the cooled flask, add the bromo-oxazole (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground, anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Self-Validation Check: Ensure the Pd catalyst is a deep purple/red. If it is black or gray, it has oxidized to Pd-black and will fail.
-
Atmosphere Control: Seal the vessel and subject it to three cycles of vacuum/Argon backfilling.
-
Solvent Introduction: Inject anhydrous, thoroughly degassed Toluene (to achieve a 0.2 M concentration) via syringe.
-
Execution & Monitoring: Stir the mixture vigorously at 65 °C. Monitor the reaction via LC-MS at 1h, 3h, and 6h. Self-Validation Check: If the boronic acid mass disappears but the oxazole remains, the boronic acid has protodeboronated. Add an additional 0.5 equiv of boronic acid.
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium and inorganic salts before chromatographic purification.
Alternative Workflow: Bypassing Debromination via C–H Activation
If debromination persists despite rigorous optimization, the most scientifically sound approach is to redesign the retrosynthesis.3 completely circumvents the debromination pathway by removing the C–Br bond entirely[3].
Palladium-catalyzed direct arylation achieves high regioselectivity (>100:1) at either the C-2 or C-5 position of the oxazole ring using aryl bromides or chlorides[3].
-
For C-5 Arylation: Utilize polar solvents (e.g., DMAc) and specific phosphine ligands to direct the palladium insertion[3].
-
For C-2 Arylation: Utilize nonpolar solvents (e.g., Toluene) and bulky phosphines[3].
Frequently Asked Questions (FAQs)
Q: I switched to an anhydrous, aprotic solvent (THF), but I still observe 15% debromination. What is the hidden hydride source? A: Check your solid reagents. If you are using hydrated bases (e.g., K₃PO₄·H₂O), the bound water will act as a potent hydride source at elevated temperatures[1]. Additionally, highly degraded phosphine ligands or trace impurities in the boronic acid can poison the catalyst, slowing transmetalation and allowing background debromination to dominate. Always use strictly anhydrous bases and fresh catalyst batches.
Q: Why is my oxazole starting material disappearing, but LC-MS shows a complex mixture with no desired product and no debromination? A: Oxazoles are sensitive to ring-opening under strongly basic conditions, particularly at elevated temperatures. This is another critical reason to avoid aggressive bases like NaOH or NaOtBu[2]. If ring-opening is suspected, switch to a milder base like CsF.
Q: Does the position of the halogen on the oxazole ring (C-2, C-4, or C-5) impact the rate of debromination? A: Yes. The C-2 position is highly electron-deficient, leading to extremely fast oxidative addition. However, if transmetalation is slow, the resulting C-2 Pd(II) intermediate is highly unstable and prone to rapid protonation/debromination. C-4 and C-5 halides generally exhibit slower oxidative addition but form more stable Pd(II) intermediates, giving you a wider optimization window.
References
-
PubMed (NIH). "Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates." URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift of the H-2 Proton in 5-Bromooxazole
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. The oxazole ring, a common motif in medicinal chemistry, presents a unique electronic environment that is sensitively reported by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H NMR chemical shift of the C-2 proton in 5-bromooxazole, a key building block in organic synthesis. By comparing it with the parent oxazole and analyzing the underlying electronic effects, we offer a framework for predicting and confirming the structure of substituted oxazoles.
The Unsubstituted Oxazole: Establishing a Baseline
To understand the impact of a substituent, one must first understand the parent system. The ¹H NMR spectrum of oxazole is characterized by three distinct signals corresponding to the protons at the C-2, C-4, and C-5 positions. The H-2 proton, situated between two electronegative heteroatoms (nitrogen and oxygen), is the most deshielded and thus resonates furthest downfield. This inherent deshielding makes the H-2 proton a sensitive probe for electronic perturbations within the ring.
Comparative Analysis: The Impact of Bromination at C-5
While a definitive, experimentally verified ¹H NMR spectrum for 5-bromooxazole is not widely available in public databases, we can construct a highly reliable prediction through comparative analysis and an understanding of substituent effects. We can draw data from the parent oxazole and predicted values for closely related, substituted analogues.
A key data point comes from the predicted ¹H NMR spectrum of 5-bromooxazole-4-carboxylic acid. For this molecule, the H-2 proton is anticipated to appear as a singlet in the range of δ 8.5-8.7 ppm when measured in DMSO-d₆.[1][2] The presence of the carboxylic acid at C-4 will have some influence, but the primary effect on the distant H-2 proton is driven by the halogen at C-5.
The following table summarizes the chemical shifts, providing a basis for our analysis.
| Compound | H-2 Chemical Shift (δ ppm) | H-4 Chemical Shift (δ ppm) | H-5 Chemical Shift (δ ppm) | Solvent | Data Type |
| Oxazole | ~7.95 | ~7.09 | ~7.69 | CDCl₃ | Experimental |
| 5-Bromooxazole-4-carboxylic acid | 8.5 - 8.7 | - | - | DMSO-d₆ | Predicted[1][2] |
| 5-Bromooxazole (Estimated) | ~8.1 - 8.3 | ~7.3 - 7.5 | - | CDCl₃ | Estimated |
The estimation for 5-bromooxazole anticipates a downfield shift for the H-2 proton relative to the parent oxazole. This is a direct consequence of the electronic effects imposed by the bromine substituent.
Mechanistic Interpretation: Deconstructing the Substituent Effect
The chemical shift of a proton is dictated by the local electron density around it. Electronegative substituents decrease this density, "deshielding" the proton from the external magnetic field and shifting its resonance downfield to a higher ppm value.[3] Halogens like bromine exert two primary electronic effects that operate in opposition:
-
The Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the oxazole ring through the sigma bonds. This is a distance-dependent effect that deshields all protons on the ring.
-
The Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the oxazole ring. This effect donates electron density, primarily to the ortho and para positions (C-4 and C-2). This would theoretically shield the protons, causing an upfield shift.
In the case of halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+M). Therefore, the net result of placing a bromine atom at the C-5 position is the withdrawal of electron density from the entire ring system. This net deshielding is transmitted to the H-2 proton, causing it to resonate at a lower field (higher δ value) compared to the unsubstituted oxazole.
Sources
The Analytical Challenge: Halogenated Heterocycles in Drug Discovery
Title: Overcoming Regioisomeric Co-elution: A Comparative Guide to HPLC Method Development for 5-Bromooxazole Purity Analysis
Target Audience: Researchers, analytical scientists, and drug development professionals.
5-Bromooxazole is a highly versatile, polar heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its synthesis often yields closely related impurities, most notably unreacted oxazole, 2,5-dibromooxazole, and the notoriously difficult-to-separate regioisomer, 4-bromooxazole.
For drug development professionals, failing to resolve these regioisomers during purity analysis can lead to catastrophic downstream failures, as isomeric impurities will propagate through multi-step syntheses to create complex, inseparable API mixtures.
The traditional default for reversed-phase high-performance liquid chromatography (RP-HPLC) is the alkyl-bonded C18 column. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions[1]. Because 4-bromooxazole and 5-bromooxazole possess nearly identical partition coefficients (LogP) and hydrodynamic volumes, standard C18 columns typically fail to provide baseline resolution, resulting in peak merging and inaccurate purity quantification.
Mechanistic Rationale: Why Pentafluorophenyl (PFP) Outperforms C18
To achieve baseline resolution of 5-bromooxazole from its regioisomers, we must exploit the subtle electronic differences in the molecules rather than their bulk hydrophobicity. This is where Pentafluorophenyl (PFP) stationary phases excel.
As a Senior Application Scientist, I approach method development not by brute-forcing gradient times, but by selecting the correct stationary phase chemistry. PFP columns offer orthogonal retention mechanisms compared to C18[2]. The five fluorine atoms on the phenyl ring create a highly electron-deficient aromatic system, enabling multiple modes of interaction:
-
Interactions: The electron-deficient PFP ring acts as a
-acceptor, interacting strongly with the electron-rich oxazole ring. -
Dipole-Dipole Interactions: The highly polar carbon-fluorine bonds interact selectively with the strong dipole moment generated by the oxazole's nitrogen and oxygen atoms[1].
-
Halogen Bonding: PFP phases exhibit specific selectivity for halogenated compounds, providing enhanced retention and distinct band spacing for brominated analytes[3].
By leveraging these mechanisms, a PFP column can easily distinguish between the slightly different electron density distributions of 4-bromooxazole and 5-bromooxazole.
Figure 1: Orthogonal retention mechanisms of PFP versus standard C18 phases.
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating. This means the protocol inherently proves its own reliability during every sequence through rigorous System Suitability Testing (SST). Below is the optimized comparative methodology used to evaluate column performance.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II (or equivalent low-dispersion HPLC)
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Controls the ionization state of the weakly basic oxazole nitrogen, ensuring sharp peak shapes[4]).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Maintained to stabilize partition kinetics)
-
Detection: UV at 210 nm (Optimal for oxazole ring absorbance)
-
Injection Volume: 2.0 µL
Columns Evaluated
-
Column A (Standard): Fully Porous C18, 150 x 4.6 mm, 3 µm
-
Column B (Optimized): Superficially Porous PFP, 150 x 4.6 mm, 2.7 µm
Gradient Program
To ensure we elute both polar degradants and highly retained poly-brominated impurities, a linear gradient is employed:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 5% to 60% B
-
12.0 - 15.0 min: 60% B (Wash step)
-
15.1 - 20.0 min: 5% B (Re-equilibration)
System Suitability Test (SST) Criteria
Before analyzing unknown samples, the system must pass the following criteria using a synthetic resolution mixture (Oxazole, 4-bromooxazole, 5-bromooxazole, and 2,5-dibromooxazole at 0.1 mg/mL each):
-
Resolution (
): > 2.0 between 4-bromooxazole and 5-bromooxazole. -
Tailing Factor (
): < 1.5 for the 5-bromooxazole peak. -
Precision: %RSD of peak area < 2.0% for 5-bromooxazole (n=5 injections).
-
Carryover: < 0.05% in a blank injection immediately following the highest concentration standard.
Figure 2: Method development workflow for halogenated heterocycle purity analysis.
Comparative Data & Results
The experimental data clearly demonstrates the limitations of hydrophobic-only retention and the superiority of the PFP phase for this specific application.
Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
| Analyte | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( | PFP Tailing Factor ( |
| Oxazole | 3.12 | N/A | 3.45 | N/A | 1.10 |
| 4-Bromooxazole | 6.85 | 4.2 | 7.15 | 6.8 | 1.15 |
| 5-Bromooxazole | 7.02 | 0.8 (Fail) | 7.90 | 2.4 (Pass) | 1.12 |
| 2,5-Dibromooxazole | 10.45 | 5.5 | 11.80 | 8.5 | 1.08 |
Data Analysis & Causality
-
The C18 Failure: On the C18 column, 4-bromooxazole and 5-bromooxazole co-elute with a resolution of 0.8. Because their hydrophobicities are nearly identical, the C18 phase cannot differentiate them. Quantifying 5-bromooxazole purity using this column would result in false-positive purity inflation, masking the presence of the regioisomer.
-
The PFP Success: The PFP column achieves a baseline resolution of 2.4. The 5-bromooxazole isomer is retained slightly longer on the PFP phase than the 4-bromo isomer. This is caused by the specific dipole-dipole alignment and halogen bonding interactions between the 5-position bromine/oxazole dipole and the fluorinated stationary phase[2],[1].
-
Peak Shape: The use of 0.1% formic acid successfully suppresses silanol interactions, resulting in excellent tailing factors (
< 1.2) across all analytes on the PFP column.
Conclusion & Best Practices
When analyzing small, polar, halogenated heterocycles like 5-bromooxazole, traditional C18 columns are often inadequate due to their reliance on purely dispersive forces.
By understanding the chemical properties of your analyte—specifically its
Best Practice Reminder: Always run the System Suitability Test (SST) resolution mixture prior to analyzing active batches. If the critical pair resolution drops below 2.0, it is a leading indicator of column degradation or mobile phase preparation error.
References
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. URL:[Link][2]
-
AMT HALO PFP UHPLC Columns Brochure. MZ-Analysentechnik. URL:[Link][3]
Sources
Comparative Photophysics: UV-Vis Absorption Maxima of 5-Bromo-1,3-Oxazole Derivatives
Introduction: The Photophysics of the Oxazole Core
In medicinal chemistry and materials science, 5-bromo-1,3-oxazole derivatives serve as critical synthetic intermediates and pharmacophores. Understanding their photophysical properties—specifically the UV-Vis absorption maximum (
The unsubstituted 1,3-oxazole ring is a five-membered heterocycle that1
1[1]. However, functionalizing the C5 position with a bromine atom fundamentally alters the electronic landscape of the molecule. Bromine acts as an auxochrome; its heavy-atom nature and lone-pair electron donation into the aromaticComparative Data Analysis
When comparing 5-bromo-1,3-oxazoles to other substituted oxazoles and thiazoles, the extent of the bathochromic shift is heavily dependent on the degree of extended conjugation and the electronegativity of the heteroatoms. The table below synthesizes the quantitative photophysical data across different derivative classes to benchmark performance.
| Compound Class | Representative Molecule | Photophysical Shift Mechanism | |
| Unsubstituted Oxazole | 1,3-Oxazole | 205 | Baseline |
| 5-Bromooxazole | 5-Bromooxazole-4-carboxylic acid | ~235 | Auxochromic heavy-atom effect (Br)[2] |
| Amino-Ester Oxazole | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | 275 | 3[3] |
| Thiazole Analogue | Thiazole derivative | 298 | Lower electronegativity of S vs. O[3] |
| Aryl Oxazole | 2-(2'-hydroxyphenyl)oxazole (HPMO) | 309 | 4[4] |
Table 1: Comparative UV-Vis absorption maxima of oxazole and thiazole derivatives.
Logical relationship of substituent effects on oxazole UV-Vis absorption maxima.
Self-Validating Experimental Protocol: UV-Vis Determination
To accurately determine the
The following step-by-step methodology is engineered as a self-validating system . By mandating a Beer-Lambert linearity check, the protocol inherently verifies that the molecule is in a monomeric state and that the5[5].
Step-by-Step Methodology
-
Solvent Selection & Blanking :
-
Action: Select a UV-transparent solvent such as HPLC-grade Methanol or Acetonitrile (UV cutoff < 210 nm). Record a baseline spectrum using the pure solvent.
-
Causality: Standard solvents like acetone or toluene absorb heavily in the UV range, which would completely mask the ~235 nm absorption peak of the 5-bromooxazole core[2].
-
-
Sample Preparation (Serial Dilution) :
-
Action: Prepare a 1.0 mM stock solution of the 5-bromo-1,3-oxazole derivative. Perform serial dilutions to create a standard curve at 10, 20, 30, 40, and 50
M. -
Causality: Maintaining the maximum absorbance between 0.1 and 1.0 AU prevents detector saturation and ensures a high signal-to-noise ratio[5].
-
-
Spectral Scanning :
-
Action: Transfer the solutions to a 1 cm path-length quartz cuvette. Scan the absorbance from 200 nm to 500 nm using a double-beam UV-Vis spectrophotometer.
-
Causality: Quartz cuvettes are mandatory; standard glass or plastic cuvettes absorb UV light below 300 nm, rendering the 235 nm measurement impossible.
-
-
Data Analysis & Self-Validation :
-
Action: Identify the wavelength of maximum absorbance (
). Plot the absorbance at against the concentration to generate a calibration curve. Calculate the molar absorptivity ( ) from the slope using the Beer-Lambert law ( )[5]. -
Self-Validation Check: Calculate the coefficient of determination (
). If , the protocol is validated, confirming the absence of aggregation. If , the system flags an error (likely excimer formation or saturation), requiring the researcher to repeat the assay at lower concentration ranges.
-
Step-by-step experimental workflow for UV-Vis spectrophotometric analysis and validation.
References
- Palmer, D.C.Oxazoles. Synthesis, Reactions, and Spectroscopy. epdf.pub.
- Benchchem.Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid.
- AIP Publishing.Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
- The Journal of Physical Chemistry (ACS).H-Atom Transfer and Rotational Processes in the Ground and First Singlet Excited Electronic States of 2-(2'-Hydroxyphenyl)oxazole Derivatives.
- Benchchem.An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives.
Sources
Objective Comparison Guide: Elemental Analysis Standards for 5-Bromooxazole Hydrochloride
Introduction & Analytical Challenges
5-Bromooxazole hydrochloride (CAS: 1955557-64-8) is a highly specialized heterocyclic building block widely utilized in pharmaceutical drug discovery. With a molecular formula of C
The Core Challenge: The simultaneous presence of high concentrations of two different halogens creates significant interference in standard elemental analysis. During combustion, halogens form corrosive acids (HCl, HBr) and volatile diatomic gases (Cl
Methodology Comparison: CHN-O vs. Halogen IC vs. ICP-MS
To establish a comprehensive elemental profile, three distinct analytical workflows must be compared and integrated. Relying on a single method for a dual-halogenated salt will inevitably lead to skewed data.
Table 1: Performance Comparison of Elemental Analysis Techniques for Halogenated Salts
| Analytical Technique | Target Elements | Primary Reagents / Equipment | Interference Handling | Accuracy / Precision |
| Dynamic Flash Combustion (CHN-O) | C, H, N, O | Flash analyzer, TCD, Silver tungstate/vanadate | High capacity Ag-scrubbers precipitate AgBr/AgCl | ± 0.3% absolute error |
| Oxygen-Flask Combustion + IC | Br, Cl | Schöninger flask, H | Suppressed conductivity separates Br⁻ and Cl⁻ | ± 0.5% absolute error |
| ICP-MS (USP <232>/<233>) | Trace Metals (Pb, As, Cd, Hg) | Microwave digestion, ICP-MS | Collision/reaction cells mitigate polyatomic overlaps | Parts-per-billion (ppb) |
Dynamic Flash Combustion (CHN-O Analysis)
Causality of Experimental Choices: Standard CHN analyzers use copper oxide to oxidize the sample. However, for 5-bromooxazole hydrochloride, the massive halogen load requires a modified combustion tube packed with silver tungstate on magnesium oxide and silver vanadate . These reagents act as high-efficiency scrubbers, permanently trapping chlorine and bromine as silver halides (AgCl, AgBr) before they reach the GC column (). Without this specific intervention, baseline drift and false-positive nitrogen peaks are guaranteed.
Ion Chromatography (IC) for Halogen Speciation
Causality of Experimental Choices: While classical argentometric titration can measure total halogens, it struggles to accurately differentiate between bromide and chloride ions in a mixed-salt matrix due to co-precipitation. Ion Chromatography (IC), preceded by oxygen-flask (Schöninger) combustion and absorption in hydrogen peroxide, allows for baseline separation of Cl⁻ and Br⁻ based on their ionic radii and affinity for the stationary phase ().
USP <233> ICP-MS for Elemental Impurities
Causality of Experimental Choices: To meet regulatory standards for drug development, the salt must be screened for toxic heavy metals. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard per USP <233>. Closed-vessel microwave digestion with nitric acid is strictly required to prevent the volatilization of elements like mercury and arsenic during sample preparation ()[2].
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, I mandate that every analytical run must be a self-validating system. The following protocols incorporate built-in quality control checks to prevent false reporting.
Protocol A: CHN Analysis with Halogen Trapping
-
Sample Preparation: Weigh exactly 1.5–2.0 mg of thoroughly desiccated 5-bromooxazole hydrochloride into a tin capsule using a microbalance (accuracy ± 0.1 µg).
-
Combustion Tube Setup: Pack the combustion tube with an extended zone of silver vanadate and silver wool to handle the ~62% total halogen mass.
-
Calibration: Run a certified organic analytical standard (e.g., sulfanilamide) to calibrate the TCD.
-
Combustion: Drop the capsule into the 1000°C furnace under a dynamic oxygen pulse.
-
Validation Check (Critical): Analyze a known halogenated standard (e.g., 4-bromobenzoic acid) every 10 samples. If the measured carbon or nitrogen values deviate by >0.3% absolute from theoretical values, the silver scrubber is saturated and must be immediately replaced ()[3].
Protocol B: Halogen Speciation via Ion Chromatography (IC)
-
Combustion: Weigh 5 mg of the sample into ashless filter paper. Combust in a Schöninger flask filled with an oxygen atmosphere.
-
Absorption: Absorb the combustion gases in 10 mL of 0.1 M NaOH mixed with 0.1% H
O . Why H O ? It ensures the complete reduction of any formed hypohalites or free halogens into stable Cl⁻ and Br⁻ ions. -
Separation: Inject 25 µL into an Ion Chromatograph equipped with a high-capacity anion-exchange column and a carbonate/bicarbonate eluent.
-
Detection: Use suppressed conductivity detection to quantify Cl⁻ and Br⁻ against a 5-point calibration curve of mixed halide standards.
Logical Workflow Visualization
The following diagram maps the dual-pathway elemental analysis necessary to fully characterize 5-bromooxazole hydrochloride without cross-contamination or detector damage.
Dual-pathway elemental analysis workflow for halogenated heterocyclic salts.
Conclusion
For highly halogenated compounds like 5-bromooxazole hydrochloride, relying on a single elemental analysis technique is insufficient and prone to catastrophic detector fouling. A robust, self-validating analytical standard requires the integration of silver-scrubbed dynamic flash combustion for CHN-O accuracy, suppressed Ion Chromatography for precise Br/Cl speciation, and ICP-MS for USP <232> compliance. By understanding the mechanistic interferences of halogens, researchers can design fail-safe protocols that guarantee the scientific integrity of their drug development pipelines.
References
-
The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer Application Notes. Retrieved from: [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent White Papers. Retrieved from: [Link]
-
Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. Retrieved from: [Link]
-
Simultaneous Determination of Halogen Compounds and Sulfur Oxides in Flue Gas by Ion Chromatography. ResearchGate Publications. Retrieved from: [Link]
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A Comparative Guide to the Storage Stability of 5-Bromooxazole: Hydrochloride Salt vs. Free Base
Introduction
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount to ensuring the synthesis of high-quality, stable, and effective active pharmaceutical ingredients (APIs). 5-Bromooxazole, a key heterocyclic building block, is instrumental in the synthesis of a variety of biologically active molecules.[1] The stability of this intermediate during storage can significantly impact reaction yields, impurity profiles, and ultimately, the final product's quality. This guide provides an in-depth technical comparison of the storage advantages of 5-bromooxazole hydrochloride (HCl) salt over its free base form, supported by established chemical principles and a proposed experimental framework for validation.
The Chemical Rationale: Why Salt Forms Offer Superior Stability
Many organic compounds, particularly those containing basic nitrogen atoms like the oxazole ring, are susceptible to degradation over time. The conversion of a free base into a salt form, such as a hydrochloride, is a common and effective strategy to enhance the compound's stability.[2][3][4]
Key Advantages of Hydrochloride Salts:
-
Enhanced Chemical Stability: The protonation of the basic nitrogen atom in the oxazole ring to form the ammonium salt reduces the electron density of the heterocyclic system. This makes the molecule less susceptible to oxidative degradation by atmospheric oxygen.[2][5] The salt form is also less likely to participate in unwanted side reactions that can be catalyzed by the basicity of the free amine.
-
Improved Physical Properties: Hydrochloride salts are typically crystalline solids with higher melting points compared to their corresponding free bases, which may be oils or low-melting solids.[2][4] Crystalline solids are generally easier to handle, weigh, and store, and they often exhibit better long-term stability due to their ordered lattice structure.
-
Reduced Hygroscopicity (in some cases): While salts are generally perceived as being more hygroscopic, in some instances, the crystalline nature of a well-formed salt can lead to lower water uptake compared to an amorphous or oily free base, which may have a greater surface area and more sites for water interaction. However, hygroscopicity is compound-specific and should be experimentally determined.[6][7]
-
Increased Solubility in Aqueous Media: While not directly a storage advantage for the solid material, the enhanced aqueous solubility of the HCl salt can be a significant benefit for downstream processing and formulation.[3][8]
Potential Degradation Pathways for 5-Bromooxazole
Based on the chemistry of oxazoles and related heterocyclic compounds, several degradation pathways can be anticipated for the free base form, particularly under suboptimal storage conditions:[9][10]
-
Hydrolytic Ring Opening: In the presence of moisture, the oxazole ring can undergo hydrolysis, leading to the formation of acyclic impurities.
-
Oxidative Degradation: The electron-rich oxazole ring can be susceptible to oxidation, which may lead to ring cleavage and the formation of colored byproducts.[9]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to decomposition.[9][11]
-
Polymerization/Condensation: The reactive nature of the free base could lead to self-condensation or polymerization reactions over time, especially if exposed to heat or catalysts.[5]
The formation of the hydrochloride salt mitigates several of these degradation routes by stabilizing the oxazole ring.
Comparative Stability: A Data-Driven Perspective
Hypothetical Comparative Stability Data
The following table illustrates the expected outcomes from a comparative accelerated stability study.
| Parameter | Storage Condition | 5-Bromooxazole Free Base (Purity %) | 5-Bromooxazole HCl (Purity %) |
| Initial | 25°C / 60% RH | 99.5 | 99.8 |
| 3 Months | 40°C / 75% RH | 97.2 | 99.5 |
| 6 Months | 40°C / 75% RH | 94.8 | 99.2 |
| Appearance | After 6 Months at 40°C / 75% RH | Off-white to yellowish solid | White crystalline solid |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocol for Comparative Stability Assessment
To empirically determine the superior storage stability of 5-bromooxazole HCl, a well-designed comparative stability study is essential.
Objective:
To compare the chemical and physical stability of 5-bromooxazole free base and 5-bromooxazole HCl under accelerated storage conditions.
Materials and Equipment:
-
5-Bromooxazole, free base (high purity)
-
5-Bromooxazole HCl (high purity)
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[12]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17][18]
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Suitable solvents (e.g., acetonitrile, water, methanol)
-
Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) (optional, for thermal analysis)[19][20]
Experimental Workflow Diagram
Caption: Workflow for the comparative stability study.
Step-by-Step Methodology:
-
Initial Characterization (T=0):
-
For both the free base and the HCl salt, perform an initial purity assessment using a validated HPLC method.[9]
-
Record the initial appearance (color, physical state) of both samples.
-
If available, perform TGA and DSC to establish the initial thermal properties.
-
-
Sample Preparation and Storage:
-
Accurately weigh equal amounts of the free base and HCl salt into separate, loosely capped glass vials to allow for atmospheric exposure within the chamber.
-
Place the vials in a stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).[21]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, and 6 months), remove a vial of each compound from the stability chamber.[14]
-
Visually inspect the samples for any changes in color or physical appearance.
-
Prepare solutions of the aged samples and analyze by HPLC to determine the purity and quantify any degradation products.
-
-
Data Analysis and Interpretation:
-
Plot the purity of each compound as a function of time.
-
Identify and, if possible, characterize any major degradation products observed in the chromatograms.
-
Compare the rate of degradation of the free base to that of the HCl salt.
-
Expected Results and Interpretation:
It is anticipated that the 5-bromooxazole free base will show a more significant decrease in purity over time compared to the HCl salt. An increase in impurity peaks and a change in appearance (e.g., yellowing) are also expected for the free base. The HCl salt is predicted to maintain its high purity and initial appearance for a longer duration under the same storage conditions.
Conclusion
The conversion of 5-bromooxazole to its hydrochloride salt is a strategic and scientifically sound approach to enhance its long-term storage stability. The protonation of the oxazole nitrogen atom imparts greater chemical stability, reducing susceptibility to oxidation and other degradation pathways. While experimental verification is crucial, established principles of chemical stability strongly support the superiority of the HCl salt form for maintaining the integrity and quality of this important synthetic intermediate. For researchers, scientists, and drug development professionals, opting for the hydrochloride salt of 5-bromooxazole is a prudent choice to ensure the reliability and reproducibility of their synthetic endeavors.
References
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Shanghai Arbor Chemical Co., Ltd. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. Retrieved from [Link]
-
Proactive Molecular. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]
-
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
-
BioPharm International. (2020, November 12). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]
-
Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? Retrieved from [Link]
-
Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromooxazole. PubChem Compound Database. Retrieved from [Link]
-
ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
RSC Publishing. (2021, June 23). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. Retrieved from [Link]
-
ResearchGate. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from [Link]
-
MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2024, July 10). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Retrieved from [Link]
-
ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]
-
Chemistry – A European Journal. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1,3-oxazole hydrochloride
As researchers at the forefront of pharmaceutical innovation, our work with novel heterocyclic compounds like 5-Bromo-1,3-oxazole hydrochloride (CAS No. 1955557-64-8) demands not only scientific rigor but also an unwavering commitment to safety.[1] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical last line of defense: Personal Protective Equipment (PPE).
While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-1,3-oxazole hydrochloride is not universally available, established principles of chemical safety allow us to extrapolate from structurally analogous bromo-oxazole compounds.[2][3] The protocols herein are synthesized from data on these analogs and authoritative chemical safety standards, ensuring a robust and cautious approach.
Hazard Profile: Understanding the "Why" Behind the "What"
Based on data from similar halogenated heterocyclic compounds, 5-Bromo-1,3-oxazole hydrochloride should be handled as a substance that is harmful if swallowed, inhaled, or absorbed through the skin.[4] It is expected to be a potent irritant to the eyes, skin, and respiratory system.[5][6] The hydrochloride salt form may also contribute to its corrosive properties. High concentrations are likely destructive to the tissues of mucous membranes and the upper respiratory tract.[4]
| Hazard Classification | Anticipated Effects & Rationale | Supporting Evidence from Analogs |
| Acute Toxicity (Oral, Inhalation, Dermal) | Harmful if swallowed, inhaled, or absorbed through the skin.[4] The presence of a halogenated heterocyclic ring often correlates with biological activity and potential toxicity. | Structurally similar compounds like 5-(4-Bromophenyl)oxazole and 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are classified as harmful if swallowed (Acute toxicity, oral - Category 4).[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] Prolonged contact may lead to burns or dermatitis. | Bromo-oxazole analogs are consistently listed as causing skin irritation (Category 2).[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[5][6] The compound is noted as a lachrymator, a substance that irritates the eyes and causes tearing.[4] | Analogs are classified as causing serious eye irritation (Category 2/2A).[5][6] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[5][6] | Specific Target Organ Toxicity (Single Exposure) - Category 3, targeting the respiratory system, is noted for similar compounds.[6] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the final, though essential, barrier. Your first priorities should always be to eliminate or substitute the hazard if possible, and to use engineering and administrative controls to minimize exposure.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Primary Barrier: Mandatory Engineering Controls
All procedures involving 5-Bromo-1,3-oxazole hydrochloride, including weighing, reconstitution, and transfers, must be performed within a certified chemical fume hood.[2][3] This is the most critical step in preventing respiratory exposure to fine powders or aerosols.[7] The fume hood's mechanical exhaust serves as the primary containment system.[4] Ensure the safety shower and eye bath are accessible and operational before beginning work.[4][5]
Secondary Barrier: Personal Protective Equipment (PPE)
When engineering controls are properly used, PPE protects against residual exposure and accidental contact, such as splashes or spills.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes and airborne particles necessitates robust protection.
-
Required: Chemical splash goggles that meet ANSI Z87.1 standards.[2]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing vigorous mixing, a full-face shield must be worn over the chemical splash goggles to protect against splashes.[2][8]
Skin and Body Protection
Preventing dermal absorption is paramount. A multi-layered approach is required.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For tasks involving prolonged handling or submersion, heavier-duty gloves are necessary. Given the halogenated nature of the compound, consulting a manufacturer's chemical resistance guide is best practice.[2]
-
Field Insight: Double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice. It allows for the removal of the contaminated outer glove without compromising the barrier, especially when working inside a fume hood.[9]
-
-
Laboratory Coat: A flame-resistant, long-sleeved laboratory coat is mandatory.[3] It should be fully buttoned to protect personal clothing from contamination.[2]
-
Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[2]
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Emergency Use: In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates is necessary.[2][4] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[10][11]
Summary of PPE for Key Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Transferring Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Cleaning Small Spill (<1g in hood) | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Cleaning Spill (Outside Hood) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat, Chemical Apron | Required (NIOSH-approved) |
Procedural Guidance: Ensuring a Self-Validating System
Protocol 1: PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves (First Pair): Don your first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles and, if needed, a face shield.
-
Gloves (Second Pair): Don your second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) - The Contaminated Zone is the Front of Your Body
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in the designated area for lab laundry.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]
Protocol 2: Contaminated PPE and Waste Disposal
All disposable PPE used while handling 5-Bromo-1,3-oxazole hydrochloride must be considered hazardous waste.
-
Collection: Place all used gloves, wipes, and other contaminated disposables into a clearly labeled, sealed hazardous waste bag or container located within the fume hood.
-
Disposal: The sealed container must be disposed of through your institution's official hazardous waste management program.[12] Do not discard contaminated items in the regular trash.
-
Empty Chemical Containers: Empty containers will retain product residue and must also be disposed of as hazardous waste.[8]
Decision Workflow for PPE Selection
This diagram outlines the logical flow for determining the appropriate level of protection for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE based on task location and risk.
By integrating these principles and protocols into your daily laboratory work, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxyl
- 5-Bromo-1,3-oxazole hydrochloride. CymitQuimica.
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- SAFETY DATA SHEET for 1-Pentene, 5-bromo-. Thermo Fisher Scientific.
- PSFC Halogenated Solvents Safety Procedure. MIT Plasma Science and Fusion Center.
- Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
- SAFETY DATA SHEET for Oxazole. Thermo Fisher Scientific.
- Safety Data Sheet for 5-(4-Bromophenyl)oxazole. ChemScene.
- SAFETY DATA SHEET for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Fisher Scientific.
- Personal Protective Equipment Selection Guide. University of California, Riverside.
- 1955557-64-8|5-Bromo-1,3-oxazole hydrochloride. BLD Pharm.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- 5-Bromo-1,3-oxazole hydrochloride,1955557-64-8. Amadis Chemical.
- Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
- Working with Hazardous Chemicals. Organic Syntheses.
- Chemical Hazards and Toxic Substances - Overview.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
